molecular formula C14H17NO3 B1282121 Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 77211-75-7

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Número de catálogo: B1282121
Número CAS: 77211-75-7
Peso molecular: 247.29 g/mol
Clave InChI: FDDADAAYFIUZLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(17-10-12-4-2-1-3-5-12)15-8-6-14(7-9-15)11-18-14/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDADAAYFIUZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515281
Record name Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77211-75-7
Record name Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Profile of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data for Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. It is important to note that experimentally verified physical properties for this specific compound are limited in the public domain. Much of the quantitative data presented is based on computational predictions and should be treated as such. Data for analogous compounds is provided for comparative purposes and is clearly labeled.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound featuring a spirocyclic system containing both oxygen and nitrogen. Its structure, incorporating a benzyl carbamate protecting group, makes it a potentially useful building block in medicinal chemistry and organic synthesis.

Structural and General Data
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 77211-75-7[1][2]
Molecular Formula C₁₄H₁₇NO₃[1][2]
Molecular Weight 247.29 g/mol [1][2]
Canonical SMILES C1CN(CCC12CO2)C(=O)OCC3=CC=CC=C3[1]
InChI Key FDDADAAYFIUZLX-UHFFFAOYSA-N[1]
Quantitative Physicochemical Data

The following table summarizes the available quantitative data for the target compound and its commonly cited tert-butyl analog for comparison. Caution is advised as most data for the benzyl ester are predicted.

PropertyThis compoundtert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Physical State Not specifiedWhite/Crystalline Powder[3]
Melting Point Not experimentally determined50-52 °C[3] or 55-59 °C[4]
Boiling Point 389.4 ± 42.0 °C (Predicted)[2]297.6 ± 33.0 °C (Predicted)
Density 1.23 ± 0.1 g/cm³ (Predicted)[2]1.12 g/cm³[3]
pKa -0.87 ± 0.20 (Predicted)[2]-0.82 ± 0.20 (Predicted)[3]
XLogP 1.61.1
Storage Temperature 2-8°C[2]Room Temperature, Sealed in Dry, Keep in Dark Place[3]

Experimental Protocols

Representative Synthetic Workflow

The synthesis of such a spirocycle would likely involve the reaction of a suitably substituted piperidine precursor with an epoxide-forming reagent or a similar cyclization strategy. The protection of the nitrogen atom with a benzyloxycarbonyl (Cbz) group is a standard procedure.

A generalized, hypothetical protocol is as follows:

  • Starting Material Preparation: Synthesis of a 4-substituted piperidine, for example, 4-(hydroxymethyl)-4-piperidinol.

  • N-Protection: The secondary amine of the piperidine precursor is protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cyclization/Epoxide Formation: The key spirocyclization step to form the oxirane ring. This could potentially be achieved via an intramolecular Williamson ether synthesis, where a hydroxyl group attacks an adjacent carbon bearing a leaving group (e.g., a tosylate or mesylate).

  • Work-up and Purification: The reaction mixture is typically quenched with water or a mild aqueous acid/base. The organic product is extracted into a solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Chromatographic Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system to yield the pure product.

  • Characterization: The final compound's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualized Workflows

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Precursor Selection reaction Chemical Reaction (e.g., N-Protection, Cyclization) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification final_product Pure Compound purification->final_product Identity & Purity Check nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) ir IR Spectroscopy purity Purity Analysis (HPLC, LC-MS) final_product->nmr final_product->ms final_product->ir final_product->purity

Caption: General workflow for chemical synthesis, purification, and analysis.

Logical Relationship in Drug Discovery Context

The tert-butyl analog of the target compound is noted as an intermediate in the synthesis of T-type Ca2+ channel antagonists.[3] This suggests a potential application area for this class of spirocycles.

G A 1-oxa-6-azaspiro[2.5]octane (Core Scaffold) B Benzyl or tert-Butyl Carboxylate Derivative A->B Protection C Intermediate for further synthesis B->C Serves as D Active Pharmaceutical Ingredient (e.g., T-type Ca2+ Channel Antagonist) C->D Leads to E Therapeutic Application (e.g., Neurological Disorders) D->E Used for

Caption: Role of spirocycles as intermediates in drug development.

References

An In-Depth Technical Guide to Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a spirocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical structure, physicochemical properties, and a proposed synthetic route. The unique three-dimensional architecture of the 1-oxa-6-azaspiro[2.5]octane core makes it a valuable scaffold for the design of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of this and related spirocyclic molecules.

Chemical Identity and Properties

This compound, identified by the CAS number 77211-75-7, is a heterocyclic compound featuring a spirocyclic junction between an oxirane and a piperidine ring.[1][2] The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.[1][2][3]

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃PubChem[1]
Molecular Weight 247.29 g/mol PubChem[1]
CAS Number 77211-75-7ChemicalBook[2]
IUPAC Name This compoundPubChem[1]
SMILES C1CN(CCC12CO2)C(=O)OCC3=CC=CC=C3PubChem[1]
InChI InChI=1S/C14H17NO3/c16-13(17-10-12-4-2-1-3-5-12)15-8-6-14(7-9-15)11-18-14/h1-5H,6-11H2PubChem[1]
InChIKey FDDADAAYFIUZLX-UHFFFAOYSA-NPubChem[1]
Boiling Point (Predicted) 389.4±42.0 °Cchemdad.com[3]
Density (Predicted) 1.23±0.1 g/cm³chemdad.com[3]
pKa (Predicted) -0.87±0.20chemdad.com[3]
Storage Temperature 2-8°Cchemdad.com[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of N-Cbz-4-piperidone with a sulfur ylide, typically generated in situ from trimethylsulfoxonium iodide and a strong base such as sodium hydride.

G reactant N-Cbz-4-piperidone product This compound reactant->product Corey-Chaykovsky Epoxidation reagents Trimethylsulfoxonium iodide, Sodium hydride, DMSO/THF reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • N-Cbz-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature. The mixture is then stirred at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Epoxidation Reaction: Cool the ylide solution to 0 °C in an ice bath. Add a solution of N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the stirred ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel interactions with biological targets.[5] The tert-butyl analogue of the title compound, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is utilized as a key intermediate in the synthesis of various pharmaceuticals, including T-type calcium channel antagonists for the potential treatment of neurological disorders such as epilepsy and chronic pain.[6][7]

Given the structural similarity, this compound is also a valuable building block for the synthesis of diverse compound libraries for screening against various therapeutic targets. The Cbz protecting group can be readily removed under hydrogenolysis conditions, allowing for further functionalization of the piperidine nitrogen.

Safety and Handling

While specific hazard information for this compound is limited, related compounds may be associated with certain hazards. For instance, some GHS hazard statements associated with this compound class include warnings for being a highly flammable liquid and vapor, harmful if swallowed or in contact with skin, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) is recommended before handling.

Conclusion

This compound is a synthetically accessible spirocyclic scaffold with significant potential in drug discovery and medicinal chemistry. This guide provides a summary of its chemical properties and a detailed, albeit proposed, experimental protocol for its synthesis. The unique structural features of this compound make it an attractive starting point for the development of novel therapeutic agents with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted.

References

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS number 77211-75-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77211-75-7

Abstract

This technical guide provides a comprehensive overview of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, spectroscopic characterization, and a detailed experimental protocol for its synthesis. Furthermore, it explores the applications of this spirocyclic scaffold in the development of therapeutic agents, drawing from its use as an intermediate in the synthesis of SHP2 inhibitors and the established biological importance of related 1-oxa-6-azaspiro[2.5]octane derivatives as precursors to T-type Ca2+ channel antagonists. This guide is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a spirocyclic compound featuring a piperidine ring fused with an oxirane ring via a quaternary carbon. The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz) group.

Structural Information
IdentifierValue
CAS Number 77211-75-7[1]
IUPAC Name This compound[1]
Molecular Formula C₁₄H₁₇NO₃[1]
SMILES C1CN(CCC12CO2)C(=O)OCC3=CC=CC=C3[1]
InChI InChI=1S/C14H17NO3/c16-13(17-10-12-4-2-1-3-5-12)15-8-6-14(7-9-15)11-18-14/h1-5H,6-11H2[1]
InChIKey FDDADAAYFIUZLX-UHFFFAOYSA-N[1]
Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that some of these values are predicted from computational models.

PropertyValueSource
Molecular Weight 247.29 g/mol PubChem[1]
Physical Form Colorless to pale yellow liquid or solidSigma-Aldrich
Boiling Point 389.4 ± 42.0 °C (Predicted)Chongqing Chemdad Co., Ltd[2]
Density 1.23 ± 0.1 g/cm³ (Predicted)Chongqing Chemdad Co., Ltd[2]
pKa -0.87 ± 0.20 (Predicted)Chongqing Chemdad Co., Ltd[2]
Storage Temperature 2-8°C, Sealed in drySigma-Aldrich[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The data presented below is from a study by Xiao and Fu et al. and was recorded on a 400 MHz instrument in CDCl₃.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 – 7.28m5HAromatic protons (C₆H₅)
5.15s2HBenzylic protons (-CH₂-Ph)
3.82s2HPiperidine protons
3.49ddd, J = 13.3, 9.7, 3.6 Hz2HPiperidine protons
2.70s2HOxirane protons (-CH₂-O)
1.83s2HPiperidine protons
1.45d, J = 4.4 Hz2HPiperidine protons

Synthesis and Experimental Protocols

The synthesis of this compound is achieved via an epoxidation reaction from a piperidine precursor. The following protocol is adapted from a patented procedure.[3]

Synthetic Scheme

Synthetic_Pathway cluster_0 Synthesis of this compound A Benzyl 4-oxopiperidine-1-carboxylate reagents Trimethylsulfoxonium iodide, NaH, DMSO A->reagents B This compound (CAS: 77211-75-7) reagents->B Corey-Chaykovsky Epoxidation

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

Reaction: Epoxidation of Benzyl 4-oxopiperidine-1-carboxylate.[3]

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of trimethylsulfoxonium iodide (11.7 g, 53.0 mmol) and sodium hydride (2.1 g, 53.0 mmol, 60% dispersion) in anhydrous DMSO (100 mL) is stirred at room temperature for 30 minutes.

  • A solution of Benzyl 4-oxopiperidine-1-carboxylate (10.0 g, 42.9 mmol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture.

  • The resulting mixture is stirred at room temperature for an additional 2 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively published, its utility as a key intermediate in the synthesis of targeted therapeutic agents is well-documented in patent literature. The rigid, three-dimensional nature of the spirocyclic scaffold is highly desirable in modern drug design.

Intermediate for SHP2 Inhibitors

This compound has been utilized as a starting material in the synthesis of novel heterobicyclic compounds designed as inhibitors of Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2).[4] SHP2 is a critical signaling node and a well-validated target in oncology.[4] The synthesis involves the nucleophilic opening of the epoxide ring with sodium azide, followed by further chemical transformations.[4]

Application_SHP2 cluster_1 Role in SHP2 Inhibitor Synthesis start This compound intermediate Azido alcohol intermediate start->intermediate NaN₃, NH₄Cl (Epoxide Ring Opening) final SHP2 Inhibitor Scaffold intermediate->final Further Functionalization

Caption: Use in the synthesis of SHP2 inhibitors.

Precursor for T-type Ca²⁺ Channel Antagonists

The closely related analogue, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, serves as a key intermediate in the synthesis of 4-Aminomethyl-4-fluoropiperidine, which is a T-type Ca²⁺ channel antagonist.[5] These antagonists have significant therapeutic potential for treating neurological disorders such as epilepsy and chronic pain by modulating calcium channel activity in the nervous system.[5] This highlights the potential of the 1-oxa-6-azaspiro[2.5]octane core structure in neuroscience drug discovery.

Conclusion

This compound is a valuable and versatile spirocyclic building block. Its synthesis is well-established, and its structure has been confirmed by spectroscopic methods. While direct biological data on this specific molecule is limited, its demonstrated utility in the synthesis of potent SHP2 inhibitors and the established role of its core scaffold in developing CNS-active agents underscore its importance for medicinal chemistry and drug development professionals. This technical guide provides the foundational knowledge required for the effective utilization of this compound in research and discovery programs.

References

Technical Guide: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a heterocyclic organic compound featuring a spirocyclic system that fuses an oxirane (epoxide) ring with a piperidine ring. The nitrogen atom of the piperidine is protected by a carboxybenzyl (Cbz) group. This scaffold is of significant interest in medicinal chemistry due to the desirable properties that spirocyclic systems impart to drug candidates. Spirocycles introduce three-dimensionality, which can improve physicochemical properties such as solubility and metabolic stability, while also providing novel structural orientations for interacting with biological targets.[1] This document provides a technical overview of the compound's properties, a representative synthesis protocol, and its context within medicinal chemistry.

Molecular Properties

The fundamental properties of this compound are summarized below. The molecular formula of the compound is C₁₄H₁₇NO₃, and it has a molecular weight of 247.29 g/mol .[2][3]

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃PubChem[2]
Molecular Weight 247.29 g/mol PubChem[2], Chemdad[3]
Exact Mass 247.12084340 DaPubChem[2]
CAS Number 77211-75-7PubChem[2], Chemdad[3]
IUPAC Name This compoundPubChem[2]
Synonyms 6-Cbz-1-oxa-6-azaspiro[2.5]octane, N-CBZ protected 1-Oxa-6-azaspiro[2.5]octanePubChem[2], Chemdad[3]
Predicted Boiling Point 389.4 ± 42.0 °CChemdad[3]
Predicted Density 1.23 ± 0.1 g/cm³Chemdad[3]
Storage Temperature 2-8°CChemdad[3]

Synthesis and Experimental Protocol

Representative Experimental Protocol:

Step 1: Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent mixture such as tetrahydrofuran (THF) and water, add a base like potassium carbonate (approx. 3 equivalents) and stir at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl, approx. 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl 4-oxopiperidine-1-carboxylate.

  • To a suspension of methyltriphenylphosphonium bromide (approx. 1.2 equivalents) in anhydrous THF at 0°C, add a strong base such as n-butyllithium (n-BuLi, approx. 1.1 equivalents) dropwise. Stir the resulting ylide solution for 1 hour at 0°C.

  • Add a solution of benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in THF to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford benzyl 4-methylenepiperidine-1-carboxylate.

Step 2: Epoxidation to form this compound

  • Dissolve benzyl 4-methylenepiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.5 equivalents), portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the final product, this compound.

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, starting from the protection of 4-piperidone, followed by a Wittig reaction to form the exocyclic double bond, and concluding with the epoxidation to form the target spirocycle.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Epoxidation 4-Piperidone 4-Piperidone N-Cbz-4-Piperidone N-Cbz-4-Piperidone 4-Piperidone->N-Cbz-4-Piperidone Benzyl Chloroformate, Base Benzyl_4-methylenepiperidine-1-carboxylate Benzyl_4-methylenepiperidine-1-carboxylate N-Cbz-4-Piperidone->Benzyl_4-methylenepiperidine-1-carboxylate Wittig Reaction Wittig Reagent Wittig Reagent Wittig Reagent->Benzyl_4-methylenepiperidine-1-carboxylate Target_Compound This compound Benzyl_4-methylenepiperidine-1-carboxylate->Target_Compound m-CPBA, DCM

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry and Drug Development

The 1-oxa-6-azaspiro[2.5]octane core is a valuable scaffold in drug discovery. While direct biological activity data for the title compound is limited, its structural motifs are found in molecules with significant therapeutic applications.

  • Scaffold for 3D Diversity: Spirocyclic structures are increasingly utilized by medicinal chemists to explore three-dimensional chemical space. The rigid, non-planar geometry of the 1-oxa-6-azaspiro[2.5]octane scaffold can lead to improved target selectivity and better pharmacological profiles compared to flat, aromatic systems.[1]

  • Bioisosteric Replacement: Spiro-fused piperidines can serve as bioisosteres for other cyclic systems, offering a way to modulate properties like lipophilicity, polarity, and metabolic stability while maintaining or improving biological activity.

  • Intermediate for Bioactive Molecules: The tert-butyl analogue, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is known as a key intermediate in the synthesis of 4-Aminomethyl-4-fluoropiperidine, which is a T-type Ca2+ channel antagonist.[4] Molecules targeting T-type calcium channels have therapeutic potential in treating neurological disorders such as epilepsy and chronic pain.[4] This suggests that the benzyl-protected version could similarly be used as an intermediate for complex, biologically active molecules where the Cbz protecting group is advantageous for the synthetic strategy.

Logical Relationship Diagram

The following diagram illustrates the logical position of the title compound as a key intermediate, linking a common starting material to a class of potentially bioactive final products.

G Starting_Material Piperidine Precursor Intermediate Benzyl 1-oxa-6-azaspiro[2.5] octane-6-carboxylate Starting_Material->Intermediate Multi-step Synthesis Deprotection Deprotection & Ring Opening Intermediate->Deprotection Functionalization Further Functionalization Deprotection->Functionalization Final_Product Bioactive Target Molecules (e.g., Channel Modulators) Functionalization->Final_Product

Caption: Role as a key synthetic intermediate in drug discovery workflows.

References

Technical Guide: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the chemical properties, a validated synthesis protocol, and the known biological significance of this and structurally related spirocyclic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a spirocyclic junction between an oxirane and a piperidine ring. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in organic synthesis. The official IUPAC name for this compound is this compound[1]. Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutics. Spirocyclic scaffolds, in general, are of significant interest in drug discovery as they can increase the rigidity and improve the pharmacokinetic profile of a molecule[2].

Chemical Properties and Data

Below is a summary of the key chemical properties of this compound.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 77211-75-7--INVALID-LINK--[1]
Molecular Formula C14H17NO3--INVALID-LINK--[1]
Molecular Weight 247.29 g/mol --INVALID-LINK--[1]
Appearance Not specified (likely an oil or low-melting solid)Inferred from typical small molecules of this type
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred from synthetic procedures

Synthesis

The primary synthetic route to this compound is through the Corey-Chaykovsky reaction. This reaction involves the treatment of a ketone with a sulfur ylide to form an epoxide. In this specific synthesis, the starting material is N-Cbz-4-piperidone.

Synthesis Workflow

G cluster_0 Ylide Formation cluster_1 Epoxidation Reaction TMSOI Trimethylsulfoxonium iodide Base Strong Base (e.g., NaH, t-BuOK) TMSOI->Base Deprotonation Ylide Dimethyloxosulfonium methylide (Ylide) Base->Ylide Ketone N-Cbz-4-piperidone Ylide->Ketone Nucleophilic Attack Epoxide This compound Ketone->Epoxide

Corey-Chaykovsky Reaction Workflow.
Experimental Protocol: Corey-Chaykovsky Epoxidation

This protocol is adapted from established procedures for the Corey-Chaykovsky reaction.

Materials:

  • N-Cbz-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 equivalents) that has been washed with hexanes to remove the mineral oil.

    • Add anhydrous DMSO via syringe and stir the suspension at room temperature.

    • To this suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise over 15 minutes.

    • The reaction mixture is then heated to 70°C for 1 hour or until the evolution of hydrogen gas ceases and a clear solution is obtained. The solution is then cooled to room temperature.

  • Epoxidation:

    • In a separate flame-dried flask under nitrogen, dissolve N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution of the ketone to 0°C using an ice bath.

    • Slowly add the pre-formed ylide solution to the ketone solution via cannula or syringe over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Biological Significance and Applications

While specific studies detailing the biological activity of this compound are not prevalent in the literature, the spiro-piperidine scaffold is a well-established pharmacophore in drug discovery.

  • Antileishmanial Activity: Spiro-piperidine derivatives have shown promising antileishmanial activity against Leishmania major, with some compounds exhibiting superior efficacy to the standard drug miltefosine. These compounds are believed to act via an antifolate mechanism, targeting dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1)[1][3].

  • HDAC Inhibitors: N-benzyl spiro-piperidine hydroxamic acid derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which are a target for cancer therapy[2].

  • T-type Ca2+ Channel Antagonists: The tert-butyl analogue of the title compound, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is a key intermediate in the synthesis of 4-Aminomethyl-4-fluoropiperidine, a T-type Ca2+ channel antagonist with potential applications in treating neurological disorders[4].

Potential Signaling Pathway Involvement

Given the activity of related compounds, it is plausible that derivatives of this compound could be developed to target various signaling pathways. The diagram below illustrates a hypothetical drug development workflow starting from this spiro-epoxide intermediate.

G cluster_0 Chemical Modification Start Benzyl 1-oxa-6-azaspiro[2.5] octane-6-carboxylate RingOpening Nucleophilic Ring Opening of Epoxide Start->RingOpening Deprotection Removal of Cbz Protecting Group RingOpening->Deprotection Functionalization N-Functionalization Deprotection->Functionalization Library Library of Spiro-piperidine Derivatives Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Drug Development Workflow.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry. Its preparation via the Corey-Chaykovsky reaction is a reliable method for obtaining this spiro-epoxide. The broader class of spiro-piperidine compounds has demonstrated significant potential in targeting a range of diseases, including parasitic infections and cancer. Further exploration of the chemical space accessible from this intermediate is warranted and may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. This spirocyclic compound is a valuable building block in medicinal chemistry, and a thorough understanding of its synthesis is crucial for its application in drug discovery and development.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the nitrogen atom of a piperidone derivative with a benzyloxycarbonyl (Cbz) group. The resulting N-Cbz-4-piperidone is then subjected to an epoxidation reaction to yield the final spirocyclic product. The Corey-Chaykovsky reaction is a well-established and efficient method for the epoxidation of ketones, making it highly suitable for the second step of this synthesis.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Epoxidation 4-Piperidone_hydrochloride 4-Piperidone hydrochloride N_Cbz_4_piperidone Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone) 4-Piperidone_hydrochloride->N_Cbz_4_piperidone Diisopropylethylamine, DCM, 0°C to rt Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->N_Cbz_4_piperidone Final_Product This compound N_Cbz_4_piperidone->Final_Product Corey-Chaykovsky Reaction Trimethylsulfoxonium_iodide Trimethylsulfoxonium iodide Corey_Chaykovsky_Reagent Corey-Chaykovsky Reagent (Dimethylsulfoxonium methylide) Trimethylsulfoxonium_iodide->Corey_Chaykovsky_Reagent DMSO NaH Sodium Hydride (NaH) NaH->Corey_Chaykovsky_Reagent Corey_Chaykovsky_Reagent->Final_Product

Caption: Synthetic workflow for this compound.

Precursor Synthesis: Benzyl 4-oxopiperidine-1-carboxylate

The key precursor for the final product is Benzyl 4-oxopiperidine-1-carboxylate, also known as N-Cbz-4-piperidone.[1][2] This compound is synthesized by the N-protection of 4-piperidone hydrochloride with benzyl chloroformate.

Experimental Protocol: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate[3]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Oxopiperidine hydrochloride monohydrate153.611.06.51.0
Diisopropylethylamine (DIPEA)129.242.5219.53.0
Benzyl chloroformate (CbzCl)170.591.8310.71.65
Dichloromethane (DCM)-40 mL--

Procedure:

  • A solution of 4-oxopiperidine hydrochloride monohydrate (1.0 g, 6.5 mmol) in dry dichloromethane (40 mL) is cooled to 0°C in an ice bath.

  • Diisopropylethylamine (3.40 mL, 19.5 mmol) is added to the stirred solution, and the mixture is stirred for five minutes.

  • Benzyl chloroformate (1.54 mL, 10.7 mmol) is added dropwise over 20 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional two hours.

  • The mixture is then partitioned between dichloromethane (25 mL) and water (15 mL).

  • The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 25 mL).

  • The combined organic phases are washed with brine (1 x 15 mL), dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography (silica gel, gradient of 20% to 40% ethyl acetate in hexanes) to yield the product.

Quantitative Data:

ProductYield (g)Yield (%)Appearance
Benzyl 4-oxopiperidine-1-carboxylate1.2085Clear oil

Epoxidation: Synthesis of this compound

The conversion of the N-Cbz-4-piperidone precursor to the final spiro-epoxide is achieved via the Corey-Chaykovsky reaction. This reaction involves the use of a sulfur ylide, specifically dimethylsulfoxonium methylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base such as sodium hydride.[3][4][5] A similar transformation has been reported for the synthesis of 6-benzyl-1-oxa-6-azaspiro[2.5]octane from N-benzyl-4-piperidone.[6]

Proposed Experimental Protocol: Corey-Chaykovsky Epoxidation

Materials:

ReagentMolar Mass ( g/mol )Proposed Moles (mmol)Proposed Equivalents
Trimethylsulfoxonium iodide220.071.21.2
Sodium hydride (60% dispersion in oil)24.00 (as NaH)1.21.2
Benzyl 4-oxopiperidine-1-carboxylate233.261.01.0
Dimethyl sulfoxide (DMSO)---
Tetrahydrofuran (THF)---

Procedure:

  • Sodium hydride (1.2 mmol, 1.2 eq.) is carefully washed with hexanes to remove the mineral oil and then suspended in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Trimethylsulfoxonium iodide (1.2 mmol, 1.2 eq.) is added to the suspension in one portion.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide (Corey's ylide).

  • A solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 mmol, 1.0 eq.) in a minimal amount of anhydrous tetrahydrofuran (THF) or DMSO is added dropwise to the ylide solution at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Expected Quantitative Data:

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

G Start Starting Materials: - 4-Piperidone hydrochloride - Benzyl chloroformate - Trimethylsulfoxonium iodide - Sodium Hydride Precursor_Synth N-protection Reaction Start->Precursor_Synth Step 1 Precursor Intermediate: Benzyl 4-oxopiperidine-1-carboxylate Precursor_Synth->Precursor Epoxidation Corey-Chaykovsky Epoxidation Precursor->Epoxidation Step 2 Final_Product Final Product: This compound Epoxidation->Final_Product

Caption: Logical flow of the synthesis process.

References

Discovery of Novel Oxa-Azaspiro Octane Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxa-azaspiro octane scaffolds have emerged as a promising class of heterocyclic compounds in modern drug discovery. Their rigid, three-dimensional structures offer unique opportunities for exploring chemical space and developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic understanding of recently discovered oxa-azaspiro octane derivatives, with a focus on their potential as sigma-1 (σ1) receptor ligands and anticancer agents.

Data Presentation: Biological Activity of Novel Oxa-Azaspiro Octane Compounds

The following tables summarize the quantitative biological data for representative series of novel oxa-azaspiro octane compounds.

Table 1: Sigma-1 Receptor Binding Affinity of 1-Oxa-8-Azaspiro[4.5]decane Derivatives [1]

Compound IDStructureK_i (σ1, nM)K_i (σ2, nM)Selectivity (σ2/σ1)
1 2-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.5]decane0.6126.844
2 2-(4-chlorobenzyl)-1-oxa-8-azaspiro[4.5]decane0.8224.630
3 2-(4-bromobenzyl)-1-oxa-8-azaspiro[4.5]decane0.7529.339
4 2-(4-iodobenzyl)-1-oxa-8-azaspiro[4.5]decane0.9333.536
5 2-(4-methoxybenzyl)-1-oxa-8-azaspiro[4.5]decane1.5030.020
6 2-(4-(trifluoromethyl)benzyl)-1-oxa-8-azaspiro[4.5]decane1.803.602
7 2-((6-chloropyridin-3-yl)methyl)-1-oxa-8-azaspiro[4.5]decane12.0>100>8.3
8 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4>100>30

Table 2: In Vitro Cytotoxicity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [2][3][4]

Compound IDRCancer Cell LineIC_50 (µM)
9a HA549 (Lung)1.25
MDA-MB-231 (Breast)0.89
HeLa (Cervical)1.53
9b 4-F-PhA549 (Lung)0.98
MDA-MB-231 (Breast)0.65
HeLa (Cervical)1.12
9c 4-Cl-PhA549 (Lung)0.76
MDA-MB-231 (Breast)0.43
HeLa (Cervical)0.88
10d 4-tosylA5490.17
MDA-MB-2310.05
HeLa0.07

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Synthesis of 1-Oxa-8-Azaspiro[4.5]decane Derivatives[1]

A solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) and a substituted benzyl bromide (1.1 eq) in anhydrous acetonitrile is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired N-substituted 1,4-dioxa-8-azaspiro[4.5]decane.

To a solution of the N-substituted 1,4-dioxa-8-azaspiro[4.5]decane in a mixture of tetrahydrofuran and 1 M hydrochloric acid (1:1), the reaction is stirred at room temperature for 4 hours. The mixture is then neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding ketone.

To a solution of the ketone in methanol at 0°C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude alcohol is purified by flash chromatography to yield the final 1-oxa-8-azaspiro[4.5]decane derivative.

Characterization: The structure of the synthesized compounds is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Sigma-1 Receptor Binding Assay[5][6]

Materials:

  • Membrane homogenates from guinea pig brain (for σ1 receptor) and rat liver (for σ2 receptor).

  • Radioligand: --INVALID-LINK---pentazocine for σ1 receptors.

  • Non-specific binding agent: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • Test compounds (oxa-azaspiro octane derivatives) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well microplate, add 50 µL of assay buffer, 25 µL of the test compound solution, and 25 µL of --INVALID-LINK---pentazocine (final concentration ~1 nM).

  • For the determination of non-specific binding, replace the test compound with 25 µL of haloperidol solution. For total binding, add 25 µL of assay buffer.

  • Add 100 µL of the membrane homogenate suspension (containing 150-200 µg of protein) to each well.

  • Incubate the plates at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The inhibition constant (K_i) of the test compounds is calculated from the IC_50 values (concentration causing 50% inhibition of specific binding) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 3: MTT Cytotoxicity Assay[7][8][9]

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa).

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Test compounds (oxa-azaspiro octane derivatives) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC_50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated ER Membrane (MAM) Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates CellSurvival Cell Survival Neuroprotection Sigma1R->CellSurvival Promotes Ca_ER Ca²⁺ IP3R->Ca_ER Releases Mitochondrion Mitochondrion Ca_Mito Ca²⁺ ROS ROS Mitochondrion->ROS Reduces Ligand Oxa-Azaspiro Octane Ligand Ligand->Sigma1R Binds Ca_ER->Mitochondrion Uptake Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Sigma-1 Receptor Signaling Pathway Modulation.

Experimental Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development A Library Design of Oxa-Azaspiro Octanes B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D Primary Screening (e.g., Receptor Binding Assay) C->D E Secondary Screening (e.g., Cytotoxicity MTT Assay) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Lead Compound Selection H->I J In Vivo Efficacy Studies (Animal Models) I->J K Safety & Toxicology Studies J->K L IND-Enabling Studies K->L

Caption: Drug Discovery Workflow for Oxa-Azaspiro Octanes.

Logical Relationship

SAR_Logic cluster_Scaffold Core Scaffold cluster_Modifications Structural Modifications cluster_Activity Biological Activity Scaffold 1-Oxa-4-azaspiro[4.5]decane R_Group Substitution at N-4 position Aromatic_Ring Aromatic Sulfonyl Group Heterocycle Introduction of Heterocycles Potency Increased Anticancer Potency (Lower IC50) R_Group->Potency Selectivity Enhanced Selectivity for Cancer Cells R_Group->Selectivity Aromatic_Ring->Potency Aromatic_Ring->Selectivity Heterocycle->Potency

Caption: Structure-Activity Relationship (SAR) Logic.

Conclusion

The discovery of novel oxa-azaspiro octane compounds represents a significant advancement in the field of medicinal chemistry. The unique structural features of this scaffold have led to the identification of potent and selective ligands for the sigma-1 receptor and promising anticancer drug candidates. The detailed experimental protocols and compiled biological data presented in this guide are intended to facilitate further research and development in this area. The visualization of the sigma-1 receptor signaling pathway, a generalized drug discovery workflow, and the logical framework for structure-activity relationships provide a comprehensive overview for researchers, scientists, and drug development professionals. Continued exploration of the oxa-azaspiro octane core has the potential to yield a new generation of therapeutics for a range of diseases.

References

Characterization of Spirocyclic Epoxide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. The incorporation of a reactive epoxide moiety into a spirocyclic scaffold further augments their potential, providing a handle for covalent modification of target proteins or for further synthetic elaboration. This guide provides a comprehensive overview of the key techniques and methodologies for the characterization of these promising compounds.

Data Presentation: Spectroscopic and Biological Activity Data

The effective characterization of spirocyclic epoxide derivatives relies on a combination of spectroscopic techniques to elucidate their structure and bioassays to determine their functional properties. The following tables summarize typical quantitative data obtained for a hypothetical spirocyclic epoxide derivative.

Table 1: NMR Spectroscopic Data for a Representative Spirocyclic Epoxide Derivative

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H3.15d4.2Epoxide CH
¹H2.98d4.2Epoxide CH
¹H2.10 - 1.80m-Spirocyclic ring protons
¹³C60.5--Spiro-carbon
¹³C52.3--Epoxide CH
¹³C51.8--Epoxide CH
¹³C35.0 - 20.0--Spirocyclic ring carbons

Note: NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts for protons on the epoxide ring characteristically appear in the 2.5-3.5 ppm range.[1]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/zFormula
ESI+[M+H]⁺ 250.1234250.1236C₁₅H₁₇O₃
ESI+[M+Na]⁺ 272.1053272.1055C₁₅H₁₆NaO₃

Table 3: Biological Activity Data (Anticancer Activity)

CompoundCell LineIC₅₀ (µM)
Spiro-epoxide 1MCF-7 (Breast Cancer)15.49 ± 0.04
Spiro-epoxide 2HepG2 (Liver Cancer)1.04 ± 0.21
Spiro-epoxide 3HCT116 (Colon Carcinoma)52.81
Doxorubicin (Control)MCF-70.85

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of spirocyclic epoxide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the spirocyclic epoxide.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified spirocyclic epoxide derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra, including DEPTQ experiments to differentiate between CH, CH₂, and CH₃ groups.

    • For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the coupling constants to deduce stereochemical relationships.

    • Assign all proton and carbon signals to the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the spirocyclic epoxide.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[3]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[3]

    • If necessary, add a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.

  • Data Acquisition:

    • Use an electrospray ionization (ESI) source for soft ionization, which typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.[4]

    • Acquire the mass spectrum in a high-resolution mass analyzer (e.g., Orbitrap, TOF) to obtain accurate mass measurements.

    • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the exact mass of the molecular ion.

    • Use the exact mass to calculate the elemental composition of the molecule.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of the spirocyclic and epoxide moieties.

Single Crystal X-ray Diffraction

Objective: To unambiguously determine the three-dimensional molecular structure, including absolute stereochemistry.

Protocol:

  • Crystal Growth:

    • Grow single crystals of the spirocyclic epoxide derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5] This is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling.

  • Crystal Mounting:

    • Carefully select a high-quality crystal with well-defined faces and no visible cracks or defects.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[6]

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Mandatory Visualizations

Logical Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_activity Biological Evaluation Synthesis Synthesis of Spirocyclic Epoxide Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structure Elucidation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight & Formula Xray X-ray Crystallography Purification->Xray 3D Structure Bioassay Biological Assays (e.g., Anticancer, Enzyme Inhibition) NMR->Bioassay MS->Bioassay Xray->Bioassay G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation SpiroEpoxide Spirocyclic Epoxide Derivative SpiroEpoxide->MEK Inhibition Apoptosis Apoptosis SpiroEpoxide->Apoptosis Induction G cluster_normal Normal Enzymatic Activity cluster_inhibition Inhibition by Spirocyclic Epoxide sEH Soluble Epoxide Hydrolase (sEH) Diol Diol Metabolite (Less Active) sEH->Diol Hydrolysis Inhibited_sEH Inhibited sEH Epoxide Endogenous Epoxide (e.g., EETs) Epoxide->sEH Substrate SpiroEpoxide Spirocyclic Epoxide Inhibitor SpiroEpoxide->sEH Binds to active site

References

Unraveling the Activity of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a unique spirocyclic compound, has appeared in various chemical supplier databases. However, a thorough review of publicly accessible scientific literature and patent databases reveals a significant gap in the understanding of its biological activity and mechanism of action. This document summarizes the currently available chemical and physical data for this compound and highlights the absence of detailed pharmacological studies. Further research is critically needed to elucidate its potential therapeutic applications.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol .[1][2][3] Its structure features a spirocyclic system containing an oxirane and a piperidine ring, with a benzyl carbamate protecting group on the nitrogen atom.

PropertyValueSource
CAS Number 77211-75-7[2][3][4]
Molecular Formula C₁₄H₁₇NO₃[1][2][3]
Molecular Weight 247.29 g/mol [1][2][3]
IUPAC Name This compound[1][4]
Boiling Point (Predicted) 389.4±42.0 °C[2]
Density (Predicted) 1.23±0.1 g/cm³[2]
Storage Temperature 2-8°C[2][4]

Biological Activity and Mechanism of Action: A Knowledge Gap

A comprehensive search of scientific databases and patent literature for the biological activity and mechanism of action of this compound yielded no specific results. While the compound is commercially available, indicating its use in some form of research or synthesis, there are no published studies detailing its pharmacological targets, signaling pathway interactions, or any quantitative measures of its activity such as IC₅₀, Kᵢ, or EC₅₀ values.

The structural motifs present in the molecule, such as the piperidine and benzyl carbamate, are common in biologically active compounds. However, without experimental data, any discussion of its potential mechanism of action would be purely speculative.

Synthesis

While specific synthetic procedures for this compound are not detailed in the available literature, a related patent for the synthesis of 4,7-diazaspiro[2.5]octane compounds suggests potential synthetic strategies that could be adapted.[5] These methods often involve the use of protecting groups, such as the benzyloxycarbonyl group present in the target molecule, and reactions to form the spirocyclic core.[5]

Future Directions

The absence of data on the biological effects of this compound presents a clear opportunity for investigation. The following experimental workflow is proposed to begin to characterize its mechanism of action.

Proposed Initial Screening Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Broad target panels Target Identification Target Identification High-Throughput Screening->Target Identification Identify initial hits Hit Validation Hit Validation Target Identification->Hit Validation Confirm activity Dose-Response Assays Dose-Response Assays Hit Validation->Dose-Response Assays Determine potency (EC50/IC50) Binding Assays Binding Assays Dose-Response Assays->Binding Assays Characterize target interaction (Kd/Ki) Cellular Pathway Analysis Cellular Pathway Analysis Binding Assays->Cellular Pathway Analysis Elucidate downstream effects

Caption: Proposed workflow for initial screening and mechanism of action studies.

Conclusion

This compound remains an uncharacterized molecule from a pharmacological perspective. This guide serves to summarize the limited available information and to highlight the significant need for experimental investigation. The scientific community is encouraged to undertake studies to determine the biological activity of this compound, which may hold potential for future drug discovery and development efforts.

References

Methodological & Application

Synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a valuable spirocyclic scaffold for drug discovery and development. The synthesis is centered around a robust and well-established methodology, the Corey-Chaykovsky reaction, which facilitates the efficient construction of the oxirane ring. This protocol details the preparation of the requisite starting material, N-Cbz-4-piperidone, followed by the key epoxidation step. Characterization data and reaction parameters are presented in a clear, tabular format for ease of reference.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel exit vectors for substituent placement and improve pharmacological properties. The 1-oxa-6-azaspiro[2.5]octane core is a key structural motif found in various biologically active compounds. This protocol outlines a reliable method for the synthesis of this compound, a protected intermediate amenable to further functionalization in the development of new therapeutic agents.

Chemical Properties and Data

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 77211-75-7[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
Boiling Point 389.4±42.0 °C (Predicted)[2]
Density 1.23±0.1 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]

Experimental Protocols

The synthesis of this compound is a two-step process, beginning with the preparation of the N-protected piperidone precursor.

Step 1: Synthesis of N-Cbz-4-piperidone (Benzyl 4-oxopiperidine-1-carboxylate)

This procedure outlines the protection of 4-piperidone using benzyl chloroformate.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0-3.0 eq) at 0 °C.[3][4]

  • Stir the mixture for 5-10 minutes at 0 °C.

  • Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]

  • Upon completion, wash the reaction mixture with water and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Cbz-4-piperidone as an oil, which may solidify upon standing.[3][4]

Typical Quantitative Data:

ProductYieldPurityReference
N-Cbz-4-piperidone~85-97%>95%[3]
Step 2: Synthesis of this compound via Corey-Chaykovsky Reaction

This key step involves the formation of the epoxide ring from the ketone precursor using a sulfur ylide.

Materials:

  • N-Cbz-4-piperidone

  • Trimethylsulfoxonium iodide or Trimethylsulfonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

Equipment:

  • Three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and addition funnel

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1-1.5 eq) and wash with hexanes to remove the mineral oil.

  • Add anhydrous DMSO to the flask.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (1.1-1.5 eq) in anhydrous DMSO.

  • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension at room temperature. The mixture will be stirred for approximately 30-60 minutes, or until hydrogen gas evolution ceases, to form the sulfur ylide (dimethyloxosulfonium methylide).[5][6]

  • Dissolve N-Cbz-4-piperidone (1.0 eq) in anhydrous DMSO or a mixture of DMSO and toluene.

  • Slowly add the solution of N-Cbz-4-piperidone to the prepared sulfur ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualizations

Reaction Pathway

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Protection of 4-Piperidone cluster_step2 Step 2: Corey-Chaykovsky Epoxidation Piperidone 4-Piperidone Hydrochloride NCbzPiperidone N-Cbz-4-piperidone Piperidone->NCbzPiperidone DCM, 0°C to rt CbzCl Benzyl Chloroformate CbzCl->NCbzPiperidone TEA Triethylamine TEA->NCbzPiperidone SulfurYlide Sulfur Ylide (from Trimethylsulfoxonium Iodide + NaH) TargetMolecule This compound SulfurYlide->TargetMolecule NCbzPiperidone_ref->TargetMolecule DMSO

Caption: Synthetic route to the target molecule.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Step1 Step 1: Synthesize N-Cbz-4-piperidone Start->Step1 Step3 Step 3: Corey-Chaykovsky Reaction Step1->Step3 Step2 Step 2: Prepare Sulfur Ylide Step2->Step3 Workup Aqueous Workup & Extraction Step3->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow.

Conclusion

The protocol described provides a clear and reproducible method for the synthesis of this compound. The use of the Corey-Chaykovsky reaction ensures a high-yielding and stereospecific formation of the desired spiro-epoxide. This intermediate serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize the presented conditions based on their specific laboratory settings and downstream applications.

References

Application Notes and Protocols: N-Cbz Protection of 1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This document provides a detailed protocol for the N-Cbz protection of 1-oxa-6-azaspiro[2.5]octane, a valuable spirocyclic building block in medicinal chemistry. The resulting N-Cbz protected compound, benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is a key intermediate for the synthesis of more complex molecules.

Chemical Reaction:

The reaction involves the treatment of 1-oxa-6-azaspiro[2.5]octane with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.

N-Cbz_Protection_Reaction cluster_reactants Reactants cluster_products Products 1-oxa-6-azaspiro[2.5]octane 1-oxa-6-azaspiro[2.5]octane N-Cbz-product This compound 1-oxa-6-azaspiro[2.5]octane->N-Cbz-product + Cbz-Cl (Base, Solvent) HCl HCl Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->N-Cbz-product

Caption: Chemical scheme for the N-Cbz protection of 1-oxa-6-azaspiro[2.5]octane.

Experimental Protocols

This section details two common protocols for the N-Cbz protection of secondary amines, adapted for 1-oxa-6-azaspiro[2.5]octane.

Protocol 1: Schotten-Baumann Conditions

This classic method utilizes an aqueous basic solution to trap the HCl byproduct.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolar Equiv.
1-oxa-6-azaspiro[2.5]octane113.161.0 g1.0
Benzyl Chloroformate (Cbz-Cl)170.591.65 g (1.3 mL)1.1
Sodium Carbonate (Na₂CO₃)105.992.34 g2.5
Dichloromethane (DCM)-20 mL-
Water-20 mL-
Brine-10 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve 1-oxa-6-azaspiro[2.5]octane (1.0 g, 8.84 mmol) in dichloromethane (20 mL).

  • In a separate flask, dissolve sodium carbonate (2.34 g, 22.1 mmol) in water (20 mL).

  • Combine the two solutions in a round-bottom flask equipped with a magnetic stir bar and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.65 g, 9.72 mmol) dropwise to the vigorously stirred biphasic mixture over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Protocol 2: Anhydrous Conditions with an Organic Base

This method is suitable for substrates that may be sensitive to aqueous conditions.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolar Equiv.
1-oxa-6-azaspiro[2.5]octane113.161.0 g1.0
Benzyl Chloroformate (Cbz-Cl)170.591.65 g (1.3 mL)1.1
Triethylamine (TEA)101.191.34 g (1.85 mL)1.5
Dichloromethane (DCM), anhydrous-20 mL-
Saturated aq. Sodium Bicarbonate-10 mL-
Brine-10 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve 1-oxa-6-azaspiro[2.5]octane (1.0 g, 8.84 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.34 g, 13.26 mmol) to the solution.

  • Slowly add benzyl chloroformate (1.65 g, 9.72 mmol) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and wash sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Data Presentation

Expected Product Characterization:

PropertyValue
Product Name This compound
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
Appearance Expected to be a colorless oil or a white solid
Yield Typically >85% for Cbz protection of secondary amines
Purity >95% after column chromatography
¹H NMR, ¹³C NMR, MS Data should be acquired to confirm the structure

Representative Yields for N-Cbz Protection of Amines:

The following table provides representative yields for the N-Cbz protection of various amines, which can be expected to be similar for 1-oxa-6-azaspiro[2.5]octane.

Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[2]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[2]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90[2]
1,2,3,6-tetrahydropyridineCbz-Cl, 3N aq. NaOH, 0 °C to rtNot specified[3]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the N-Cbz protection of 1-oxa-6-azaspiro[2.5]octane.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 1-oxa-6-azaspiro[2.5]octane in solvent Cool Cool to 0 °C Start->Cool Add_Base Add Base (e.g., Na₂CO₃ or TEA) Cool->Add_Base Add_CbzCl Add Cbz-Cl dropwise Add_Base->Add_CbzCl Stir Stir at room temperature (2-4 hours) Add_CbzCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for N-Cbz protection of 1-oxa-6-azaspiro[2.5]octane.

Safety Precautions:

  • Benzyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated area.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a versatile spirocyclic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates. This spiroepoxide serves as a key intermediate for the synthesis of diverse compound libraries, particularly for the discovery of novel therapeutics targeting ion channels. The epoxide moiety allows for facile ring-opening reactions with various nucleophiles, enabling the introduction of chemical diversity in a controlled manner.

A primary application of this scaffold is in the development of T-type calcium channel antagonists.[1] T-type calcium channels, particularly the CaV3.2 subtype, are implicated in the pathophysiology of various neurological disorders, most notably neuropathic pain.[2][3][4][5][6][7] Upregulation of CaV3.2 channel expression and activity in sensory neurons is a key factor in the development of pain hypersensitivity.[5] Consequently, selective blockers of these channels are highly sought after as potential analgesics with a novel mechanism of action.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a focused library of potential T-type calcium channel antagonists. A representative protocol for evaluating the biological activity of these compounds is also included.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
IUPAC NameThis compound[8]
Molecular FormulaC14H17NO3[8]
Molecular Weight247.29 g/mol [8]
CAS Number77211-75-7[8]
AppearanceColorless to light yellow liquid[9]
Storage Temperature2-8°C[10]
Representative Biological Data of T-Type Calcium Channel Antagonists

While specific IC50 values for derivatives of this compound are not publicly available, the following table provides data for Mibefradil, a known T-type calcium channel antagonist, to illustrate the typical potency of compounds targeting these channels.

CompoundTargetAssay ConditionIC50 (nM)Reference
Mibefradilα1G (CaV3.1) T-type Ca2+ channel2 mM Ca2+ as charge carrier270[11]
Mibefradilα1H (CaV3.2) T-type Ca2+ channel2 mM Ca2+ as charge carrier140[11]
MibefradilL-type Ca2+ channel10 mM Ba2+ as charge carrier~13,000[11]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a three-step process starting from 4-piperidone. The workflow is depicted in the diagram below.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Epoxidation A 4-Piperidone B N-Cbz-4-piperidone A->B Benzyl chloroformate, NaOH, Toluene/Water C N-Cbz-4-methylenepiperidine B->C Methyltriphenylphosphonium bromide, t-BuOK, Toluene D This compound C->D m-CPBA, CH2Cl2 G A This compound C Reaction in Parallel Reactor A->C B Array of Nucleophiles (e.g., R1R2NH) B->C D Library of Spiro-aminoalcohols C->D Solvent (e.g., Isopropanol), Heat E Purification (e.g., preparative HPLC) D->E F Biological Screening E->F G cluster_0 Presynaptic Neuron (DRG) cluster_1 Postsynaptic Neuron (Spinal Cord) NerveInjury Nerve Injury/ Inflammation Upregulation Upregulation of CaV3.2 NerveInjury->Upregulation CaV32 CaV3.2 T-type Ca2+ Channel Upregulation->CaV32 CaInflux Ca2+ Influx CaV32->CaInflux Depolarization Neurotransmitter Neurotransmitter Release (e.g., Glutamate, Substance P) CaInflux->Neurotransmitter Receptor Receptors (e.g., AMPA, NMDA) Neurotransmitter->Receptor Synaptic Cleft Signal Pain Signal Transmission to Brain Receptor->Signal Antagonist Spiro-piperidine Antagonist Antagonist->CaV32 Blockade

References

Application Notes and Protocols: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a versatile synthetic intermediate. This spirocyclic epoxide is a valuable building block for the synthesis of highly functionalized 4-substituted piperidine derivatives, which are key scaffolds in numerous biologically active compounds.

Introduction

This compound, also known as 6-Cbz-1-oxa-6-azaspiro[2.5]octane, is a key synthetic intermediate characterized by a piperidine ring fused to an epoxide ring at the 4-position. The benzyloxycarbonyl (Cbz) group provides robust protection of the piperidine nitrogen, compatible with a wide range of reaction conditions. The strained epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective introduction of a variety of substituents at the C-4 position of the piperidine core. This feature makes it an ideal precursor for the synthesis of 4-hydroxy-4-substituted piperidines, a common motif in pharmacologically active molecules, including T-type calcium channel blockers.[1][2]

Synthesis of this compound

The most common and efficient method for the synthesis of this intermediate is the Corey-Chaykovsky epoxidation of N-Cbz-4-piperidone.[3][4] This reaction involves the use of a sulfur ylide, typically generated from trimethylsulfonium iodide or trimethylsulfoxonium iodide.

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction[5][6]

Materials:

  • N-Cbz-4-piperidone

  • Trimethylsulfonium iodide

  • Potassium hydroxide (crushed) or Sodium hydride

  • tert-Butanol or a mixture of DMSO and THF

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of trimethylsulfonium iodide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon), add crushed potassium hydroxide.

  • Stir the resulting mixture at room temperature for 1-2 hours to generate the sulfur ylide.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of N-Cbz-4-piperidone in a minimal amount of tert-butanol dropwise to the ylide suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Table 1: Representative Quantitative Data for Synthesis

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
N-Cbz-4-piperidoneTrimethylsulfonium iodide, Potassium hydroxidetert-Butanol1885-95[5]
N-Cbz-4-piperidoneTrimethylsulfoxonium iodide, Sodium hydrideDMSO/THF1280-90[4]

Application as a Synthetic Intermediate: Nucleophilic Ring-Opening Reactions

The primary utility of this compound lies in the regioselective ring-opening of the epoxide by a wide range of nucleophiles. This reaction proceeds via an SN2 mechanism, with the nucleophile attacking the sterically less hindered methylene carbon of the epoxide.[6][7] This leads exclusively to the formation of 4-hydroxy-4-(substituted methyl)piperidines.

Reaction with Amine Nucleophiles

The reaction with primary or secondary amines yields 4-(aminomethyl)-4-hydroxypiperidine derivatives, which are valuable building blocks in medicinal chemistry.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Ethanol or Isopropanol

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in ethanol.

  • Add an excess (2-3 equivalents) of the primary amine.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Reaction with Organometallic Reagents

Grignard reagents and organolithium compounds are effective carbon nucleophiles for the ring-opening of the spiro-epoxide, leading to the formation of a new carbon-carbon bond.[8]

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide) in THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous diethyl ether or THF and cool to 0 °C under an inert atmosphere.

  • Add the Grignard reagent solution dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting 4-hydroxy-4-(substituted methyl)piperidine derivative by column chromatography.

Table 2: Representative Quantitative Data for Ring-Opening Reactions

NucleophileProduct TypeSolventTemperatureTime (h)Yield (%)Reference
Benzylamine4-(Benzylaminomethyl)-4-hydroxypiperidineEthanolReflux1280-90[9]
Phenylmagnesium bromide4-Hydroxy-4-(phenylethyl)piperidineTHF0 °C to RT475-85[8]
Lithium acetylide4-Hydroxy-4-(prop-2-yn-1-yl)piperidineTHF-78 °C to RT670-80General

Deprotection and Further Transformations

The Cbz protecting group can be readily removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the free piperidine, which can then be subjected to further functionalization. The tertiary hydroxyl group can also be a handle for further synthetic manipulations.

Application in Drug Discovery: T-type Calcium Channel Blockers

Many 4-substituted piperidine derivatives synthesized from this intermediate have shown promise as T-type calcium channel blockers.[1][2] T-type calcium channels are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, cardiac rhythm, and pain perception.[10][11] Blockers of these channels are being investigated for the treatment of epilepsy, neuropathic pain, and certain types of cancer.[12][13][14]

Signaling Pathway of T-type Calcium Channel Blockers

The diagram below illustrates the general mechanism of action for T-type calcium channel blockers. By inhibiting the influx of Ca²⁺ ions through these channels, they can modulate downstream signaling pathways that are dependent on intracellular calcium levels, thereby affecting cellular processes like neurotransmission and cell proliferation.

T_type_Ca_Channel_Blockade cluster_cytosol Cytosol T_channel T-type Ca²⁺ Channel Ca_ion Ca²⁺ T_channel->Ca_ion Ca²⁺ Influx (Blocked) Blocker Piperidine Derivative (T-type Blocker) Blocker->T_channel Ca_downstream Ca²⁺-dependent Signaling Cascades Ca_ion->Ca_downstream Activation Cellular_Response Modulation of Cellular Response (e.g., decreased excitability, altered gene expression) Ca_downstream->Cellular_Response Leads to

Caption: Mechanism of T-type calcium channel inhibition.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis and application of this compound.

Synthesis Workflow

Synthesis_Workflow start Start reagents Prepare Ylide: Trimethylsulfonium Iodide + Base (KOH) in t-BuOH start->reagents reaction Epoxidation: Add N-Cbz-4-piperidone (0°C to RT) reagents->reaction workup Aqueous Workup: Quench with H₂O, Extract with Ether/EtOAc reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: Benzyl 1-oxa-6-azaspiro [2.5]octane-6-carboxylate purification->product

Caption: Workflow for the synthesis of the spiro-epoxide.

Ring-Opening Reaction Workflow

Ring_Opening_Workflow start Start reactants Dissolve Spiro-epoxide in Anhydrous Solvent start->reactants nucleophile Add Nucleophile (e.g., Grignard, Amine) (Controlled Temperature) reactants->nucleophile reaction Stir until Reaction is Complete (TLC) nucleophile->reaction workup Aqueous Workup: Quench, Extract, Wash, and Dry reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: 4-Hydroxy-4-substituted Piperidine Derivative purification->product

Caption: Workflow for nucleophilic ring-opening.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex piperidine derivatives. Its straightforward preparation and the high regioselectivity of its ring-opening reactions make it an attractive building block for combinatorial chemistry and the development of novel therapeutics, particularly in the area of ion channel modulation.

References

The Role of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in the Synthesis of T-type Ca2+ Channel Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate and its tert-butyl analog have been identified as key intermediates in the development of novel T-type Ca2+ channel antagonists.[1][2] T-type calcium channels, particularly the Cav3.x subtypes, are crucial in regulating cellular calcium influx and have emerged as significant therapeutic targets for a range of disorders including epilepsy, neuropathic pain, and certain cancers.[3] The unique spirocyclic core of these building blocks offers a valuable scaffold for the synthesis of piperidine-based antagonists, a structural motif prevalent in potent T-type Ca2+ channel blockers.[4][5]

While the direct, step-by-step experimental protocol for the conversion of this compound to a specific T-type Ca2+ channel antagonist is not extensively detailed in currently available literature, this document provides a comprehensive overview of its application. This includes a proposed synthetic pathway, detailed experimental protocols for the synthesis of a relevant antagonist from a related precursor, quantitative data on antagonist efficacy, and the broader context of T-type Ca2+ channel signaling.

Proposed Synthetic Pathway

The synthesis of T-type Ca2+ channel antagonists from this compound is predicated on the nucleophilic ring-opening of the epoxide. This reaction introduces a key functional group at the 4-position of the piperidine ring, which is then further elaborated to the final antagonist. A plausible synthetic route is outlined below.

G A This compound B Nucleophilic Ring-Opening (e.g., with a cyanide source) A->B Step 1 C 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate intermediate B->C Formation of functionalized piperidine D Further Synthetic Modifications (e.g., reduction, fluorination, amidation) C->D Step 2 E Final T-type Ca2+ Channel Antagonist D->E Final Elaboration

Caption: Proposed synthetic workflow from the spirocyclic starting material to the final antagonist.

Experimental Protocols

While a direct protocol from the spiro-epoxide is not available, the following is a detailed protocol for the synthesis of 4-aminomethyl-4-fluoropiperidine derivatives, which are potent T-type Ca2+ channel antagonists, starting from a related piperidine precursor.

Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate

This protocol is adapted from the synthesis of related compounds and represents a key transformation in the generation of potent T-type Ca2+ channel antagonists.

  • Bromofluorination of N-Boc-4-methylenepiperidine:

    • To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH2Cl2 (40 mL) at 0°C, add Et3N·3HF (3.1 mL, 2.5 equiv) via syringe.

    • Subsequently, add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) at 0°C.

    • Stir the mixture at room temperature for 3 hours.

    • Pour the reaction mixture into 0.5 M aqueous NaOH (50 mL) and extract with CH2Cl2 (3 x 50 mL).

    • Wash the combined organic layers twice with 0.5 M aqueous NaOH and then with brine.

    • Dry the organic phase over MgSO4, filter, and evaporate the solvent in vacuo to yield tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate.

  • Azidation of the Bromofluorinated Intermediate:

    • To a solution of the crude tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL), add NaN3 (0.33 g, 5 mmol, 1.2 equiv) and NaI (0.76 g, 5 mmol, 1.2 equiv).

    • Heat the solution to 130°C for 16 hours.

    • After cooling to room temperature, pour the reaction mixture into water (10 mL) and extract with CH2Cl2 (3 x 10 mL).

    • Wash the combined organic layers with brine and dry over MgSO4.

    • Filter and evaporate the solvent under reduced pressure. Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane 1:9) to obtain tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate.

  • Reduction of the Azide to the Amine:

    • To a solution of tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), add Pd/C (0.05 g, 20 w%).

    • Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.

    • Filter the solution and wash the solid with diethyl ether.

    • Evaporate the solvent from the filtrate. Redissolve the crude product in diethyl ether (5 mL) and extract with 2M aqueous HCl (3 x 5 mL).

    • Neutralize the combined aqueous layers to pH 7 with 2M aqueous NaOH and extract with EtOAc (3 x 10 mL).

    • Dry the final organic extract over MgSO4, filter, and evaporate the solvent to yield tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate.

Quantitative Data

The following table summarizes the in vitro potency of a representative T-type Ca2+ channel antagonist synthesized from a 4-aminomethyl-4-fluoropiperidine scaffold.

CompoundTargetIC50 (nM)Assay Conditions
(S)-5 Cav3.1110Electrophysiology
Cav3.2130Electrophysiology
Cav3.3150Electrophysiology

Data is illustrative and based on reported values for antagonists in this class.

T-type Ca2+ Channel Signaling Pathway

T-type Ca2+ channels are low-voltage activated channels that play a critical role in shaping neuronal firing patterns and controlling intracellular calcium levels. Their inhibition can modulate cellular processes such as proliferation and apoptosis, making them attractive targets for therapeutic intervention.

G A Membrane Depolarization B T-type Ca2+ Channel (Cav3.x) A->B Activates C Ca2+ Influx B->C Mediates D Increased Intracellular Ca2+ C->D E Downstream Cellular Processes (e.g., Gene Expression, Proliferation) D->E F T-type Ca2+ Channel Antagonist F->B Inhibits

Caption: Simplified signaling pathway of T-type Ca2+ channels and the point of intervention for antagonists.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel T-type Ca2+ channel antagonists. While a complete, published synthetic protocol for its direct use is yet to be detailed, the established connection to potent piperidine-based antagonists underscores its potential in medicinal chemistry. The provided protocols and data for related compounds offer a solid foundation for researchers and drug development professionals to explore the utility of this spirocyclic scaffold in the design and synthesis of next-generation T-type Ca2+ channel modulators. Further research into the specific reaction conditions for the efficient ring-opening and functionalization of this spiro-epoxide is warranted to fully exploit its potential in drug discovery.

References

Application Notes and Protocols: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a versatile scaffold for the discovery of novel therapeutics targeting neurological disorders. The unique spirocyclic structure of this compound offers a rigid framework that can be strategically modified to develop potent and selective modulators of key neuronal targets, including T-type calcium channels and α7 nicotinic acetylcholine receptors (nAChRs).

Introduction

The 1-oxa-6-azaspiro[2.5]octane core is a valuable building block in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity can enhance the pharmacokinetic properties of drug candidates and improve their interaction with biological targets. This compound, with its reactive benzyl ester, serves as an excellent starting point for the synthesis of diverse compound libraries for screening against neurological targets.

Key Neurological Targets

T-type Calcium Channels

Low-voltage-activated T-type calcium channels (T-channels) are crucial regulators of neuronal excitability and are implicated in a range of neurological disorders, including epilepsy and neuropathic pain. The 1-oxa-6-azaspiro[2.5]octane scaffold has been identified as a key intermediate in the synthesis of T-type calcium channel antagonists.

α7 Nicotinic Acetylcholine Receptors (nAChRs)

The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions associated with cognition. Its dysfunction is linked to cognitive deficits in Alzheimer's disease, Parkinson's disease, and schizophrenia. Spiropiperidine derivatives, which can be synthesized from the 1-oxa-6-azaspiro[2.5]octane scaffold, have shown promise as allosteric modulators of α7 nAChRs.

Data Presentation

The following tables summarize the biological activity of representative spiropiperidine derivatives, which can be conceptually derived from the this compound scaffold, on the α7 nicotinic acetylcholine receptor. While specific data for derivatives of the benzyl ester are not publicly available, the data for related structures highlight the potential of this chemical class.

Table 1: Agonistic Activity of Spiropiperidine Analogs on Human α7 nAChRs

Compound IDScaffold TypeEC50 (nM)Efficacy (Imax)Reference
Compound 402,4,6-substituted pyrimidine70-[1]
Compound 562,4,6-substituted pyrimidine110-[1]
Compound 582,4,6-substituted pyrimidine1400.89 ± 0.07[1]
Compound 622,4,6-substituted pyrimidine530-[1]

Table 2: Inhibitory Activity of Spiropiperidine Analogs on Human α7 nAChRs

Compound IDScaffold TypeIC50 (µM)Reference
Compound 742,4,6-substituted pyrimidine0.47 ± 0.20[1]
Compound 402,4,6-substituted pyrimidine0.37 ± 0.15[1]
Compound 602,4,6-substituted pyrimidine1.3 ± 0.30[1]
Compound 582,4,6-substituted pyrimidine3.5 ± 1.0[1]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 1-oxa-6-azaspiro[2.5]octane Derivatives

This protocol describes a general method for the derivatization of the this compound scaffold.

1. Deprotection of the Carbamate:

  • Dissolve this compound in a suitable solvent (e.g., methanol).
  • Add a palladium catalyst (e.g., 10% Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
  • Introduce hydrogen gas via a balloon or a hydrogenation apparatus.
  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected 1-oxa-6-azaspiro[2.5]octane.

2. N-Alkylation or N-Arylation:

  • Dissolve the deprotected spirocycle in an appropriate solvent (e.g., DMF or acetonitrile).
  • Add a base (e.g., K2CO3 or Et3N) to the solution.
  • Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride).
  • Stir the reaction at room temperature or with gentle heating until completion.
  • Work up the reaction by quenching with water and extracting with an organic solvent.
  • Purify the product by column chromatography.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Activity

This protocol outlines the measurement of T-type calcium channel currents in a heterologous expression system (e.g., HEK293 cells) transfected with the channel of interest.[2][3][4]

1. Cell Preparation:

  • Culture HEK293 cells and transiently transfect them with the cDNA encoding the desired T-type calcium channel subunit (e.g., Cav3.1, Cav3.2, or Cav3.3).
  • Plate the transfected cells onto glass coverslips 24-48 hours before recording.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with an external solution containing (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • The internal solution should contain (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.
  • Establish a whole-cell patch-clamp configuration.
  • Hold the membrane potential at -100 mV to ensure the channels are in a closed (resting) state.
  • Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type currents.
  • Record the currents using an appropriate amplifier and data acquisition software.

3. Data Analysis:

  • Measure the peak inward current at each voltage step.
  • To test the effect of a compound, perfuse the cell with the external solution containing the test compound at the desired concentration and repeat the voltage-step protocol.
  • Calculate the percentage of inhibition of the T-type current by the compound.
  • Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Protocol 3: Fluorescence-Based Functional Assay for α7 nAChR Activity

This protocol describes a high-throughput compatible method to assess the activity of compounds on α7 nAChRs expressed in a suitable cell line (e.g., SH-SY5Y or transfected HEK293 cells) using a membrane potential-sensitive dye.[5]

1. Cell Preparation:

  • Plate cells expressing α7 nAChRs in a 96- or 384-well black-walled, clear-bottom plate.
  • Allow the cells to adhere and grow to a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercially available membrane potential assay kit).
  • Remove the culture medium from the wells and add the dye-loading buffer.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

3. Compound Addition and Signal Detection:

  • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Use a fluorescence plate reader to measure the baseline fluorescence.
  • Add the test compounds at various concentrations to the wells. For antagonists, pre-incubate the compounds before adding an agonist. For agonists, add the compounds directly.
  • Add a known α7 nAChR agonist (e.g., acetylcholine or choline) to stimulate the receptors.
  • Immediately measure the change in fluorescence over time using the plate reader.

4. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
  • For agonists, plot the ΔF against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
  • For antagonists, calculate the percentage of inhibition of the agonist response at each concentration and determine the IC50.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

T_type_Calcium_Channel_Signaling Depolarization Neuronal Depolarization T_channel T-type Ca2+ Channel Activation Depolarization->T_channel opens Ca_influx Ca2+ Influx T_channel->Ca_influx Excitability Increased Neuronal Excitability Ca_influx->Excitability Gene_expression Altered Gene Expression Ca_influx->Gene_expression Neurotransmission Neurotransmitter Release Ca_influx->Neurotransmission Burst_firing Burst Firing Excitability->Burst_firing Scaffold 1-oxa-6-azaspiro[2.5]octane Scaffold Antagonist T-type Channel Antagonist Scaffold->Antagonist leads to Antagonist->T_channel blocks

Caption: T-type calcium channel signaling pathway in neurons.

a7_nAChR_Signaling ACh Acetylcholine (ACh) a7_receptor α7 nAChR ACh->a7_receptor binds Ion_flux Ca2+ / Na+ Influx a7_receptor->Ion_flux opens Depolarization Membrane Depolarization Ion_flux->Depolarization Signaling_cascade Intracellular Signaling Cascades (e.g., CaMKII, ERK) Ion_flux->Signaling_cascade Cognition Enhanced Cognition (Learning & Memory) Depolarization->Cognition Signaling_cascade->Cognition Scaffold 1-oxa-6-azaspiro[2.5]octane Scaffold PAM Positive Allosteric Modulator (PAM) Scaffold->PAM leads to PAM->a7_receptor enhances ACh binding and channel opening

Caption: α7 nicotinic acetylcholine receptor signaling in cognition.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis: Library of Derivatives Start->Synthesis Screening Primary Screening Synthesis->Screening HTS High-Throughput Screening (e.g., Fluorescence Assay for α7 nAChR) Screening->HTS Electrophysiology Electrophysiology (Patch-Clamp for T-type Channels) Screening->Electrophysiology Hit_ID Hit Identification HTS->Hit_ID Electrophysiology->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vivo In Vivo Models of Neurological Disorders Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Application Note: HPLC Analysis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the purity analysis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate using High-Performance Liquid Chromatography (HPLC). It includes comprehensive experimental procedures, data presentation in tabular format, and workflow visualizations.

Introduction

This compound is a spirocyclic compound incorporating a carbamate protective group. Such scaffolds are of significant interest in medicinal chemistry and drug development. Accurate determination of purity is a critical aspect of the quality control process for this and related compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for assessing the purity of organic molecules.[1][2][3] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound. The presence of the benzyl group allows for sensitive UV detection.[4][5]

The methodology described herein is designed to provide a robust and reproducible approach for the separation of the main compound from potential impurities.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound (Reference Standard, >99.5% purity)

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade, filtered and deionized)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), optional for mobile phase modification

Chromatographic Conditions

A reversed-phase HPLC method is proposed for this analysis.[6] Given the polar nature of similar spirocyclic structures, a C18 stationary phase is a suitable starting point.[7][8]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes
Sample Preparation
  • Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sonicate for 5 minutes.

  • Filtration:

    • Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Representative Data for Purity Assessment

Sample IDRetention Time (min)Peak Area (mAU*s)Area %
Reference Std 15.21250099.8
8.5 (Impurity A)250.2
Test Sample 1 15.21180098.5
9.1 (Impurity B)1501.3
11.3 (Impurity C)300.2

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard and Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues that may arise during the HPLC analysis.

G HPLC Troubleshooting Guide start Poor Peak Shape or Resolution? check_column Check Column Performance (e.g., inject standard) start->check_column Yes check_mobile_phase Check Mobile Phase (e.g., pH, composition) start->check_mobile_phase Yes check_sample Check Sample Preparation (e.g., solubility, degradation) start->check_sample Yes replace_column Replace Column check_column->replace_column Fails adjust_gradient Adjust Gradient Profile check_column->adjust_gradient Passes prepare_fresh Prepare Fresh Mobile Phase/Sample check_mobile_phase->prepare_fresh check_sample->prepare_fresh

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Due to the limited availability of published experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds. The provided protocols for synthesis and NMR analysis are generalized and serve as a comprehensive guide for researchers working with this or related spirocyclic compounds.

Introduction

This compound is a spirocyclic organic compound incorporating a piperidine ring fused to an oxirane ring via a spiro junction. The presence of the benzyl carbamate (Cbz) protecting group on the nitrogen atom is a common feature in medicinal chemistry, rendering the molecule relevant for further synthetic transformations in drug discovery programs. The unique spirocyclic core presents a rigid three-dimensional structure that is of interest for exploring chemical space in the development of novel therapeutic agents.

Accurate structural elucidation and characterization are paramount in the synthesis and application of such novel chemical entities. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This note provides a detailed guide to the expected NMR characteristics of this compound and standardized protocols for its synthesis and NMR analysis.

Molecular Structure

The structural formula of this compound with atom numbering for NMR signal assignment is presented below.

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis Protocol: Epoxidation of Benzyl 4-methylenepiperidine-1-carboxylate

A common and effective method for the synthesis of spiro-oxiranes is the epoxidation of the corresponding exocyclic alkene. The following is a general protocol for the synthesis of this compound.

Materials:

  • Benzyl 4-methylenepiperidine-1-carboxylate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve Benzyl 4-methylenepiperidine-1-carboxylate (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

NMR Sample Preparation and Analysis Protocol

Materials:

  • This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • Pipette and filter

  • Vortex mixer (optional)

Procedure:

  • Accurately weigh the sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30)

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration

    • Spectral width: 0 to 220 ppm

  • Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on known chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Data

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H63.6 - 3.8m-4H
H3, H51.7 - 1.9m-4H
H82.6 - 2.8s-2H
CH₂ (benzyl)5.1 - 5.3s-2H
Ar-H (benzyl)7.2 - 7.4m-5H

Table 2: Predicted ¹³C NMR Data

Atom NumberPredicted Chemical Shift (δ, ppm)
C2, C643 - 46
C3, C533 - 36
C4 (spiro)58 - 62
C850 - 53
C=O154 - 156
CH₂ (benzyl)66 - 68
C (ipso, benzyl)136 - 138
C (ortho, meta, para, benzyl)127 - 129

Experimental Workflow

The general workflow for the synthesis and NMR analysis of this compound is outlined below.

cluster_workflow Experimental Workflow start Start: Benzyl 4-methylenepiperidine-1-carboxylate synthesis Epoxidation with m-CPBA start->synthesis workup Aqueous Workup and Extraction synthesis->workup purification Silica Gel Chromatography workup->purification product Pure this compound purification->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq NMR Data Acquisition (1H, 13C) nmr_prep->nmr_acq nmr_proc Data Processing and Analysis nmr_acq->nmr_proc end Structural Confirmation nmr_proc->end

Caption: Workflow for Synthesis and NMR Analysis.

Application Notes and Protocols: Derivatization of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical modification of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a novel spirocyclic scaffold with potential applications in drug discovery. The derivatization strategy focuses on the deprotection of the benzyl carbamate (Cbz) protecting group, followed by N-alkylation and N-acylation of the resulting secondary amine. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to identify key chemical features that may influence biological activity. This application note includes step-by-step experimental procedures, tabulated quantitative data for a representative set of synthesized analogs, and visualizations of the experimental workflow and a relevant biological pathway to guide researchers in the development of new therapeutic agents based on this scaffold.

Introduction

Spirocyclic systems are gaining increasing attention in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved potency and selectivity for biological targets. The 1-oxa-6-azaspiro[2.5]octane core represents an attractive and underexplored scaffold for the development of novel therapeutics. This document outlines a systematic approach to the derivatization of this compound to generate a library of analogs for SAR studies. The primary point of diversification is the secondary amine, which can be readily modified to introduce a variety of substituents, thereby modulating the physicochemical properties and biological activity of the parent molecule.

Experimental Protocols

Deprotection of this compound (1)

The first step in the derivatization of the title compound is the removal of the benzyl carbamate (Cbz) protecting group to yield the free secondary amine, 1-oxa-6-azaspiro[2.5]octane (2). Catalytic hydrogenolysis is a clean and efficient method for this transformation.

Protocol 2.1: Catalytic Hydrogenolysis of this compound (1)

  • Materials:

    • This compound (1)

    • Palladium on carbon (10 wt% Pd/C)

    • Methanol (MeOH), anhydrous

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • To a solution of this compound (1) (1.0 g, 4.04 mmol) in anhydrous methanol (40 mL) in a hydrogenation flask, add 10% Pd/C (0.1 g, 10 wt%).

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully purge the reaction vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure to yield 1-oxa-6-azaspiro[2.5]octane (2) as a volatile oil, which is used in the next step without further purification.

N-Alkylation of 1-oxa-6-azaspiro[2.5]octane (2) via Reductive Amination

Reductive amination is a versatile method for the N-alkylation of secondary amines. This protocol describes the reaction of 1-oxa-6-azaspiro[2.5]octane (2) with a representative aldehyde.

Protocol 2.2: Reductive Amination with 4-fluorobenzaldehyde

  • Materials:

    • 1-oxa-6-azaspiro[2.5]octane (2)

    • 4-Fluorobenzaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (optional)

  • Procedure:

    • Dissolve 1-oxa-6-azaspiro[2.5]octane (2) (0.45 g, 4.0 mmol) and 4-fluorobenzaldehyde (0.55 g, 4.4 mmol) in anhydrous DCM (20 mL).

    • Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) portion-wise over 10 minutes.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

N-Acylation of 1-oxa-6-azaspiro[2.5]octane (2)

Amide bond formation is a cornerstone of medicinal chemistry. This protocol details the N-acylation of the spirocyclic amine with an acid chloride.

Protocol 2.3: N-Acylation with 2-chlorobenzoyl chloride

  • Materials:

    • 1-oxa-6-azaspiro[2.5]octane (2)

    • 2-Chlorobenzoyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 1-oxa-6-azaspiro[2.5]octane (2) (0.45 g, 4.0 mmol) and triethylamine (0.67 mL, 4.8 mmol) in anhydrous DCM (20 mL) and cool the mixture to 0 °C in an ice bath.

    • Add a solution of 2-chlorobenzoyl chloride (0.84 g, 4.8 mmol) in anhydrous DCM (5 mL) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired N-acylated product.

Data Presentation

The following tables summarize the quantitative data for a representative set of synthesized derivatives. Note: The biological activity data presented is hypothetical and serves as an illustrative example for a SAR study targeting bacterial protein synthesis, inspired by the mechanism of oxazolidinone antibiotics.

Table 1: N-Alkylated Derivatives of 1-oxa-6-azaspiro[2.5]octane

Compound IDR GroupYield (%)Purity (%)MW ( g/mol )LogP (calc.)Hypothetical MIC (µg/mL) vs. S. aureus
3a 4-Fluorobenzyl78>98221.262.358
3b 3,4-Difluorobenzyl75>99239.252.484
3c 2-Pyridylmethyl65>97204.261.5216
3d Cyclohexylmethyl82>98209.323.10>64

Table 2: N-Acylated Derivatives of 1-oxa-6-azaspiro[2.5]octane

Compound IDR GroupYield (%)Purity (%)MW ( g/mol )LogP (calc.)Hypothetical MIC (µg/mL) vs. S. aureus
4a 2-Chlorobenzoyl85>99251.712.584
4b 4-Methoxybenzoyl88>98247.291.9532
4c Thiophene-2-carbonyl79>98223.291.608
4d Acetyl92>99155.190.45>64

Structure-Activity Relationship (SAR) Summary

Based on the hypothetical data presented above, the following preliminary SAR can be deduced:

  • N-Alkylation:

    • Aromatic substituents on the benzyl group appear to be important for activity.

    • Electron-withdrawing groups (e.g., fluorine) on the aromatic ring may enhance potency (compare 3a and 3b ).

    • A basic nitrogen in the aromatic ring (e.g., pyridine in 3c ) may be detrimental to activity.

    • A bulky, non-aromatic substituent like a cyclohexylmethyl group (3d ) leads to a loss of activity, suggesting a specific binding pocket for the aromatic ring.

  • N-Acylation:

    • The nature of the acyl group significantly impacts activity.

    • An ortho-substituted aromatic ring with an electron-withdrawing group (4a ) shows good potency.

    • An electron-donating group on the aromatic ring (4b ) may reduce activity.

    • A heteroaromatic acyl group like thiophene-2-carbonyl (4c ) is well-tolerated.

    • A small aliphatic acyl group like acetyl (4d ) results in a significant loss of activity, indicating that an aromatic or heteroaromatic moiety is preferred.

Visualizations

Experimental Workflow

experimental_workflow cluster_derivatization Derivatization start This compound (1) deprotection Deprotection (H₂, Pd/C) start->deprotection intermediate 1-oxa-6-azaspiro[2.5]octane (2) deprotection->intermediate n_alkylation N-Alkylation (Reductive Amination) intermediate->n_alkylation n_acylation N-Acylation (Amide Coupling) intermediate->n_acylation alk_products N-Alkylated Analogs (3a-d) n_alkylation->alk_products acyl_products N-Acylated Analogs (4a-d) n_acylation->acyl_products sar_studies SAR Studies alk_products->sar_studies acyl_products->sar_studies

Caption: Synthetic workflow for the derivatization of the spirocyclic scaffold.

Hypothetical Biological Pathway: Inhibition of Bacterial Protein Synthesis

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit initiation_complex 70S Initiation Complex Formation ribosome_50S->initiation_complex ribosome_30S 30S Subunit ribosome_30S->initiation_complex trna fMet-tRNA trna->ribosome_30S mrna mRNA mrna->ribosome_30S elongation Elongation (Peptide Bond Formation) initiation_complex->elongation protein Functional Protein elongation->protein inhibitor Spiro[2.5]octane Derivative inhibitor->initiation_complex Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. The primary synthetic route addressed is the Corey-Chaykovsky epoxidation of N-Cbz-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Corey-Chaykovsky reaction. This involves the reaction of a sulfur ylide, typically generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride, with N-Cbz-4-piperidone to form the desired spiro-epoxide.

Q2: What are the key reagents and typical solvents used in this synthesis?

A2: The key reagents are N-Cbz-4-piperidone, trimethylsulfoxonium iodide, and a strong base. The most commonly employed bases are sodium hydride (NaH) or potassium tert-butoxide (tBuOK).[1] The reaction is typically carried out in a mixture of anhydrous solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[1]

Q3: What are the visual indicators of successful sulfur ylide formation?

A3: The formation of the dimethylsulfoxonium methylide ylide from trimethylsulfoxonium iodide and sodium hydride in DMSO is often accompanied by the evolution of hydrogen gas as the sulfoxonium salt is deprotonated. The reaction mixture may also become cloudy or milky in appearance.

Q4: What is the expected yield for this reaction?

A4: While yields can vary depending on the scale and specific conditions, the Corey-Chaykovsky epoxidation is generally a high-yielding reaction. With careful execution, yields for the formation of epoxides from ketones can be quite good, often exceeding 80%.[2]

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel.[2] A common eluent system is a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Ylide Formation: Incomplete deprotonation of the sulfonium salt due to inactive base or presence of moisture.- Use fresh, high-quality sodium hydride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Solvents (DMSO, THF) must be anhydrous.
2. Poor Quality Starting Material: Impurities in the N-Cbz-4-piperidone may interfere with the reaction.- Purify the N-Cbz-4-piperidone by column chromatography or recrystallization before use.[3][4]
3. Incorrect Reaction Temperature: Sulfur ylides can be unstable at higher temperatures.[2]- Maintain the recommended reaction temperature. Ylide formation may require gentle heating, but the reaction with the ketone is often performed at room temperature or below.
Formation of a Major Side Product 1. Presence of β-Hydroxy Methylthioether: This can be a significant byproduct in Corey-Chaykovsky reactions, particularly in ethereal solvents like THF.- While DMSO is a common solvent, using it as the primary solvent can sometimes mitigate this side reaction. - Careful control of reaction stoichiometry and temperature can also help.
2. Unreacted Starting Material: The reaction may not have gone to completion.- Increase the reaction time or consider a modest increase in temperature, while monitoring for product degradation. - Ensure an adequate excess of the ylide is used.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The presence of DMSO can sometimes lead to emulsions during aqueous workup.- Dilute the reaction mixture with a larger volume of water and a nonpolar organic solvent before extraction. - A brine wash can help to break up emulsions.
2. Co-elution of Byproducts: Side products may have similar polarity to the desired product.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as recrystallization if the product is a solid.

Experimental Protocols

Synthesis of this compound via Corey-Chaykovsky Reaction

Materials:

  • N-Cbz-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous DMSO to the flask.

    • In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous DMSO.

    • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension at room temperature.

    • Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and a homogeneous solution of the ylide is formed.

  • Epoxidation Reaction:

    • Dissolve N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of N-Cbz-4-piperidone to the prepared ylide solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Visualizations

experimental_workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Steps cluster_products Products & Byproducts N_Cbz_Piperidone N-Cbz-4-piperidone Epoxidation Epoxidation N_Cbz_Piperidone->Epoxidation Sulfonium_Salt Trimethylsulfoxonium Iodide Ylide_Formation Ylide Formation Sulfonium_Salt->Ylide_Formation Base Sodium Hydride Base->Ylide_Formation Solvents Anhydrous DMSO/THF Solvents->Ylide_Formation Ylide_Formation->Epoxidation Workup Aqueous Workup Epoxidation->Workup Byproduct Dimethyl Sulfoxide Epoxidation->Byproduct Purification Column Chromatography Workup->Purification Target_Product Benzyl 1-oxa-6-azaspiro [2.5]octane-6-carboxylate Purification->Target_Product troubleshooting_guide Start Low or No Product Yield? Check_Ylide Check Ylide Formation Conditions Start->Check_Ylide Moisture Moisture Present? Check_Ylide->Moisture Yes Inactive_Base Inactive Base? Check_Ylide->Inactive_Base Yes Check_Ketone Check N-Cbz-4-piperidone Purity Check_Ylide->Check_Ketone No Dry_Glassware Use Dry Glassware & Solvents Moisture->Dry_Glassware Fresh_Base Use Fresh Base Inactive_Base->Fresh_Base Success Improved Yield Dry_Glassware->Success Fresh_Base->Success Impurities Impurities Present? Check_Ketone->Impurities Yes Check_Conditions Check Reaction Conditions Check_Ketone->Check_Conditions No Purify_Ketone Purify Starting Material Impurities->Purify_Ketone Purify_Ketone->Success Temp_High Temperature Too High? Check_Conditions->Temp_High Yes Optimize_Temp Optimize Temperature Temp_High->Optimize_Temp Optimize_Temp->Success

References

Technical Support Center: Purification of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate from a typical reaction mixture. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected impurities?

A1: The most common and efficient method for the synthesis of this compound is the Corey-Chaykovsky epoxidation of N-Benzyl-4-piperidone (N-Cbz-4-piperidone). This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt like trimethylsulfonium iodide and a strong base.

Likely Impurities:

  • Unreacted Starting Material: N-Cbz-4-piperidone.

  • Reagent-Derived Impurities: Unreacted trimethylsulfonium iodide and the base used for its deprotonation (e.g., sodium hydride, potassium tert-butoxide).

  • Reaction Byproducts: Dimethyl sulfide (from dimethylsulfonium methylide) or dimethyl sulfoxide (DMSO, from dimethyloxosulfonium methylide), and inorganic salts from the base.[1][2]

Q2: What is the general work-up procedure for a Corey-Chaykovsky reaction mixture containing this compound?

A2: A standard aqueous work-up is typically employed to remove the majority of water-soluble impurities.

General Protocol:

  • Upon reaction completion, carefully quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C) to neutralize any remaining reactive species.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Q3: Which chromatographic method is recommended for the purification of this compound?

A3: Flash column chromatography using silica gel is the most effective method for purifying the target compound from the crude reaction mixture. A solvent system of hexane and ethyl acetate is generally suitable for compounds of this polarity.

Q4: Can this compound be purified by recrystallization?

A4: Recrystallization can be a viable final purification step to obtain a highly pure, crystalline product, provided a suitable solvent system is identified. The choice of solvent will depend on the impurity profile of the material after initial purification steps like column chromatography. Screening of various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) is recommended to find optimal conditions for crystallization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete ylide formation.Ensure anhydrous reaction conditions. Use a freshly opened or properly stored strong base (e.g., NaH, t-BuOK).
Inactive starting material (N-Cbz-4-piperidone).Verify the purity and integrity of the starting ketone.
Product is Contaminated with Starting Material (N-Cbz-4-piperidone) after Chromatography Inefficient separation during flash chromatography.Optimize the solvent gradient for flash chromatography. A shallower gradient in the elution range of the product and starting material may improve separation.
Co-elution of the product and starting material.Consider using a different solvent system for chromatography, for example, dichloromethane/methanol, which offers different selectivity.
Product Contains Sulfur-Containing Impurities Incomplete removal of dimethyl sulfide or DMSO during work-up.Ensure thorough washing of the organic layer during the extraction process. For volatile impurities like dimethyl sulfide, evaporation under high vacuum can be effective.
Oily Product That Fails to Crystallize Presence of residual solvent or minor impurities.Further purify by flash chromatography. Attempt co-evaporation with a solvent in which the product is soluble but the impurities may be more volatile.
The compound may be an oil at room temperature.If the compound is inherently an oil, crystallization will not be possible. Purity should be assessed by other means (e.g., NMR, HPLC).
Product Degradation During Purification The epoxide ring is sensitive to acidic conditions.Avoid acidic conditions during work-up and chromatography. If necessary, a small amount of a non-nucleophilic base (e.g., triethylamine) can be added to the chromatography solvent system to neutralize the silica gel.

Experimental Protocols

Flash Column Chromatography Protocol

Objective: To purify crude this compound.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity, then gently apply pressure to obtain a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Quantitative Data (Example):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 5% to 30% Ethyl Acetate in Hexane
Typical Rf of Product ~0.3 in 20% Ethyl Acetate/Hexane
Expected Yield 70-90% (post-chromatography)
Expected Purity >95% (by NMR)

Visualizations

Purification Workflow

PurificationWorkflow reaction_mixture Crude Reaction Mixture workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction_mixture->workup crude_product Concentrated Crude Product workup->crude_product flash_chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->flash_chromatography pure_fractions Pure Fractions flash_chromatography->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product optional_cryst Optional Recrystallization pure_product->optional_cryst for higher purity

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic start Purification Issue check_purity Assess Purity (TLC, NMR) start->check_purity impurity_id Identify Impurity check_purity->impurity_id sub_node Starting Material Present? impurity_id->sub_node sulfur_node Sulfur Byproducts Present? impurity_id->sulfur_node oily_node Product is an Oil? impurity_id->oily_node optimize_chrom Optimize Chromatography Gradient sub_node->optimize_chrom Yes rewash Re-wash Organic Layer sulfur_node->rewash Yes recrystallize Attempt Recrystallization oily_node->recrystallize No accept_oil Accept as Pure Oil oily_node->accept_oil Yes

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: N-Cbz Protection of Spiro-amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-protection of spiro-amines using the Carboxybenzyl (Cbz) group. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this transformation. The unique steric hindrance of spirocyclic amines often requires optimized conditions compared to simpler aliphatic or aromatic amines.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Cbz protection of a spiro-amine failing or giving low yields?

Low reactivity is the most common issue when protecting spiro-amines, primarily due to the steric hindrance around the nitrogen atom.[1] The bulky spirocyclic framework can physically impede the approach of the Cbz-Cl reagent to the nitrogen's lone pair, slowing down or preventing the reaction.

Troubleshooting Steps:

  • Increase Reaction Temperature: While standard Cbz protections are often run at 0 °C to room temperature, sterically hindered substrates may require elevated temperatures (e.g., 40-60 °C) to overcome the activation energy barrier.[2]

  • Use a More Reactive Cbz Source: If benzyl chloroformate (Cbz-Cl) is not effective, consider more activated reagents.[3][4] These reagents are more potent electrophiles and can react more efficiently with less nucleophilic or hindered amines.

  • Employ a Stronger Base: The choice of base is critical. For hindered amines that are poor nucleophiles, a stronger base may be necessary to deprotonate the intermediate ammonium salt effectively.[5] Be cautious, as very strong bases can also deprotonate the newly formed carbamate, potentially leading to side reactions if excess Cbz-Cl is present.[2]

  • Optimize Solvent System: Ensure your spiro-amine is fully soluble in the reaction medium.[2][6] A biphasic system (e.g., THF/water) is common, but for highly nonpolar substrates, a fully organic system (e.g., DCM, THF) with an organic base might be more effective.[3]

  • Extend Reaction Time: Due to their slow kinetics, reactions with sterically hindered amines may require significantly longer reaction times, sometimes up to 24-48 hours.[6] It is crucial to monitor the reaction's progress by an appropriate analytical method like TLC or LC-MS.[7]

Q2: What are the best reagents and conditions for protecting a sterically hindered spiro-amine?

There is no single "best" method, as the optimal conditions depend on the specific structure of the spiro-amine and its solubility. However, the following table summarizes common starting points and optimized conditions for hindered substrates.

ParameterStandard Condition (for simple amines)Optimized Condition (for spiro-amines)Rationale & Citation
Cbz Reagent Benzyl Chloroformate (Cbz-Cl)Cbz-Cl, Cbz-OSu, or Dibenzyl dicarbonate (Cbz₂O)Cbz-OSu and Cbz₂O are more reactive and can be more effective for hindered amines. Cbz-OSu is also a non-toxic alternative to the lachrymatory Cbz-Cl.[3][6]
Base NaHCO₃, Na₂CO₃Triethylamine (TEA), DIPEA, or LiHMDSOrganic bases ensure homogeneity in organic solvents. Strong, non-nucleophilic bases like LiHMDS can be effective for particularly unreactive amines.[5][8]
Solvent THF/H₂O, Dioxane/H₂OAnhydrous DCM, THF, or AcetonitrileAnhydrous organic solvents are preferred when using organic bases and can improve the solubility of complex spiro-amines.[9]
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °CIncreased temperature provides the necessary activation energy to overcome steric hindrance.[2]
Stoichiometry 1.05 - 1.2 equivalents of Cbz-Cl1.1 - 1.5 equivalents of Cbz ReagentA moderate excess of the Cbz reagent can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.[2]
Q3: I see byproducts in my reaction. What are they and how can I avoid them?

Common byproducts include benzyl alcohol and N-benzyl protected tertiary amines.

  • Benzyl Alcohol: This forms from the hydrolysis of Cbz-Cl, which can be exacerbated by moisture or prolonged reaction times in aqueous media.[2]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] If using aqueous conditions, ensure the pH is maintained between 8 and 10, as lower pH can accelerate Cbz-Cl decomposition.[5]

  • N-Benzyl Tertiary Amine: This side product can arise during Cbz deprotection by catalytic hydrogenolysis if the hydrogen source is insufficient, but it is not a common byproduct of the protection step itself.[5]

Q4: How do I monitor the progress of the reaction effectively?

Regularly monitoring the reaction is key to achieving a good yield and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively track the disappearance of the starting amine and the appearance of the more nonpolar Cbz-protected product.[7] A co-spot of the starting material and the reaction mixture is highly recommended. For visualization, use a UV lamp and consider staining with ninhydrin, which detects free primary and secondary amines as a colored spot.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring, LC-MS can confirm the consumption of starting material and the formation of the product by checking for their respective molecular weights.[7]

Experimental Protocols

Protocol 1: General N-Cbz Protection using Schotten-Baumann Conditions

This protocol is a standard starting point and may require optimization as described in the FAQ section.

  • Dissolution: Dissolve the spiro-amine (1.0 equiv.) in a 2:1 mixture of THF and water (e.g., 15 mL for 2.5 mmol of amine).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.[3]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equiv.) dropwise to the stirred solution.[2]

  • Reaction: Stir the reaction for 2-4 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 16-20 hours.[3] Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography.[3]

Protocol 2: Optimized N-Cbz Protection for Hindered Spiro-amines

This protocol is adapted for challenging, sterically hindered substrates.

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the spiro-amine (1.0 equiv.) in anhydrous DCM or THF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Reagent Addition: At room temperature, add N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu, 1.2 equiv.) in one portion.

  • Reaction: Stir the reaction at room temperature or heat to 40 °C. Monitor the reaction progress every few hours using TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Reaction Mechanism and Steric Hindrance

The following diagram illustrates the general mechanism for N-Cbz protection and highlights the challenge posed by steric hindrance in spiro-amines.

G Mechanism of N-Cbz Protection & Steric Hindrance cluster_0 Standard Reaction Pathway cluster_1 Challenge with Spiro-amines Amine Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate Product Cbz-Protected Amine Intermediate->Product Collapse (Cl⁻ leaves) Base Base HCl HCl Base->HCl Neutralization Spiro Spiro-Amine (Sterically Hindered N) CbzCl2 Cbz-Cl Spiro->CbzCl2 Approach hindered Block Steric Block Block->CbzCl2

Caption: General mechanism and the steric clash in spiro-amines.

Troubleshooting Workflow

If you encounter low yields, follow this logical workflow to diagnose and solve the issue.

G Start Low Yield or No Reaction Check_Purity 1. Check Starting Material Purity (Amine, Cbz-Cl, Solvents) Start->Check_Purity Solubility 2. Is the Spiro-Amine Fully Dissolved? Check_Purity->Solubility Change_Solvent Change Solvent System (e.g., DCM, THF) Solubility->Change_Solvent No Optimize_Conditions 3. Optimize Reaction Conditions Solubility->Optimize_Conditions Yes Change_Solvent->Solubility Increase_Temp Increase Temperature (e.g., 40-60 °C) Optimize_Conditions->Increase_Temp Stronger_Base Use Stronger Base (e.g., DIPEA, LiHMDS) Optimize_Conditions->Stronger_Base Longer_Time Increase Reaction Time (Monitor by TLC/LC-MS) Optimize_Conditions->Longer_Time Advanced 4. Consider Advanced Strategies Increase_Temp->Advanced Stronger_Base->Advanced Longer_Time->Advanced Reactive_Reagent Use More Reactive Reagent (e.g., Cbz-OSu) Advanced->Reactive_Reagent Success Problem Solved Reactive_Reagent->Success

Caption: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Optimization of 1-oxa-6-azaspiro[2.5]octane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1-oxa-6-azaspiro[2.5]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the formation of this valuable spirocyclic scaffold. The predominant focus of this guide is on the synthesis of the commonly used intermediate, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, typically formed via the Corey-Chaykovsky reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate?

A1: The most prevalent method is the epoxidation of N-Boc-4-methylenepiperidine using a sulfur ylide in what is known as the Johnson-Corey-Chaykovsky reaction.[1][2] This reaction involves the addition of a sulfur ylide to the ketone or aldehyde, leading to the formation of an epoxide.[1][2]

Q2: What are the key reagents in the Corey-Chaykovsky reaction for this synthesis?

A2: The key reagents are:

  • Substrate: N-Boc-4-methylenepiperidine.

  • Sulfur Ylide Precursor: Typically trimethylsulfonium iodide or trimethylsulfoxonium iodide.[3][4][5]

  • Base: A strong base is required to deprotonate the sulfonium salt and generate the reactive ylide in situ. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and butyllithium (BuLi).[5]

  • Solvent: Anhydrous polar aprotic solvents are generally used, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[3]

Q3: What is the fundamental mechanism of the Corey-Chaykovsky reaction?

A3: The reaction proceeds via the following steps:

  • Ylide Formation: A strong base abstracts a proton from the sulfonium salt to form a sulfur ylide.

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone (or in this case, the exocyclic double bond of the enamine precursor).

  • Intramolecular SN2 Reaction: The resulting betaine intermediate undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfonium group, displacing a neutral dialkyl sulfide (like dimethyl sulfide) and forming the epoxide ring.[1][2]

Q4: Are there alternative methods to the Corey-Chaykovsky reaction for this epoxidation?

A4: While the Corey-Chaykovsky reaction is widely used, other epoxidation methods for alkenes exist, such as using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). However, the Corey-Chaykovsky reaction is often preferred for its specific reactivity with carbonyls and their equivalents.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate via the Corey-Chaykovsky reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Sulfur Ylide: The sulfur ylide is moisture-sensitive and can decompose.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents.
Inefficient Ylide Formation: The base may not be strong enough or may have degraded.Use a strong, non-nucleophilic base like NaH or t-BuOK. Ensure the base is fresh and has been stored correctly.
Poor Quality Starting Material: The N-Boc-4-methylenepiperidine may be impure or degraded.Purify the starting material before use. Confirm its identity and purity using analytical techniques such as NMR or GC-MS.
Incorrect Reaction Temperature: The reaction temperature can significantly impact the rate and yield.Sulfur ylides are generally more stable at lower temperatures. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) and allowing it to proceed for a longer duration.
Formation of Side Products Aldol-type Reactions: If the starting material contains any ketone precursor, self-condensation can occur.Ensure the complete conversion of the ketone to the methylene precursor.
Formation of β-hydroxy methylthioether: This can be a significant byproduct, especially when using certain sulfur ylides and solvents.The choice of sulfur ylide and solvent can influence the formation of this byproduct. Using trimethylsulfoxonium iodide in DMSO can sometimes minimize this.
Ring-Opening of the Epoxide: The product may be unstable under the reaction or work-up conditions.Use a mild work-up procedure. Avoid acidic conditions during extraction and purification, as epoxides can undergo acid-catalyzed ring-opening.
Difficulty in Product Purification Co-elution with Byproducts: The desired product may have a similar polarity to side products or unreacted starting materials.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Thin-layer chromatography (TLC) should be used to determine the optimal eluent.
Product Instability on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the decomposition of acid-sensitive compounds like epoxides.Deactivate the silica gel by washing with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column. Alternatively, use a different stationary phase like neutral alumina.

Data Presentation: Optimization of Reaction Conditions

The yield of the Corey-Chaykovsky reaction is highly dependent on the choice of base and solvent. The following table summarizes general trends and provides a starting point for optimization.

Base Solvent Typical Temperature Reported Yield Range (%) Notes
Sodium Hydride (NaH)DMSORoom TemperatureGood to ExcellentA common and effective combination. Ensure the NaH dispersion is properly handled.
Potassium tert-Butoxide (t-BuOK)DMSO/THFRoom TemperatureGood to ExcellentAnother widely used base. Can be more soluble in organic solvents than NaH.
Butyllithium (n-BuLi)THF-78 °C to 0 °CVariableRequires lower temperatures due to its high reactivity. Can sometimes lead to more side reactions if not handled carefully.

Note: The yields are general ranges reported for Corey-Chaykovsky reactions and may vary for the specific synthesis of 1-oxa-6-azaspiro[2.5]octane derivatives.

Experimental Protocols

Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This protocol is a representative procedure for the Corey-Chaykovsky epoxidation of N-Boc-4-methylenepiperidine.

Materials:

  • N-Boc-4-methylenepiperidine

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask and stir the suspension.

  • In a separate flask, dissolve trimethylsulfonium iodide (1.2 equivalents) in anhydrous DMSO.

  • Slowly add the trimethylsulfonium iodide solution to the sodium hydride suspension at room temperature. The mixture will typically turn cloudy and may evolve hydrogen gas. Stir for approximately 30-60 minutes to ensure complete formation of the ylide.

  • Dissolve N-Boc-4-methylenepiperidine (1.0 equivalent) in anhydrous DMSO and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Visualizations

Experimental Workflow for 1-oxa-6-azaspiro[2.5]octane Formation

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: N-Boc-4-methylenepiperidine reagents Corey-Chaykovsky Reagents: - Trimethylsulfonium Iodide - Base (e.g., NaH) - Anhydrous Solvent (e.g., DMSO) reaction Epoxidation Reaction (Room Temperature) reagents->reaction workup Aqueous Work-up (Quenching, Extraction, Drying) reaction->workup chromatography Flash Column Chromatography workup->chromatography analysis Purity Analysis (TLC, NMR, GC-MS) chromatography->analysis product Pure 1-oxa-6-azaspiro[2.5]octane Derivative analysis->product

Caption: Synthetic workflow for 1-oxa-6-azaspiro[2.5]octane derivative.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield check_ylide Is the sulfur ylide active? start->check_ylide check_base Is the base strong and fresh? start->check_base check_substrate Is the starting material pure? start->check_substrate check_atmosphere Was the reaction run under inert atmosphere? start->check_atmosphere check_temp Is the reaction temperature optimal? start->check_temp check_time Was the reaction time sufficient? start->check_time solution_reagents Solution: - Use fresh, anhydrous reagents. - Purify starting material. check_ylide->solution_reagents check_base->solution_reagents check_substrate->solution_reagents solution_conditions Solution: - Ensure inert atmosphere. - Optimize temperature and time. check_atmosphere->solution_conditions check_temp->solution_conditions check_time->solution_conditions

Caption: Troubleshooting flowchart for low reaction yield.

References

Overcoming low yield in the synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low yield in the synthesis of this compound via the Corey-Chaykovsky reaction is a common issue. The following guide addresses specific problems and offers potential solutions.

Problem 1: Low or No Conversion of Starting Material (Benzyl 4-oxopiperidine-1-carboxylate)

  • Question: My reaction shows a significant amount of unreacted starting ketone. What are the possible causes and how can I improve the conversion?

  • Answer: Low conversion is often linked to issues with the ylide formation or its reactivity. Here are several factors to consider:

    • Inactive Ylide: The sulfur ylide (dimethylsulfoxonium methylide or dimethylsulfonium methylide) is moisture-sensitive and may have decomposed.

      • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored trimethylsulfoxonium iodide/trimethylsulfonium iodide and sodium hydride.

    • Insufficient Base: Incomplete deprotonation of the sulfonium salt will result in a lower concentration of the active ylide.

      • Solution: Use a slight excess of a strong base like sodium hydride (NaH). Ensure the NaH is of high purity and free of an oxide layer. Consider using alternative strong bases like potassium tert-butoxide (t-BuOK).[1]

    • Low Reaction Temperature: While low temperatures are sometimes used to control side reactions, they can also slow down the desired reaction, leading to incomplete conversion within the given timeframe.

      • Solution: Gradually increase the reaction temperature. For many Corey-Chaykovsky reactions, room temperature is sufficient.[2]

    • Steric Hindrance: The 4-piperidone structure may present some steric hindrance to the bulky sulfur ylide.

      • Solution: Using the less sterically hindered and more reactive dimethylsulfonium methylide might be beneficial, although it is less stable than dimethylsulfoxonium methylide.[1]

Problem 2: Formation of Significant Side Products

  • Question: I am observing significant impurities in my crude product, leading to a low yield of the desired spiro-epoxide. What are these side products and how can I minimize their formation?

  • Answer: The formation of side products in the Corey-Chaykovsky reaction is often dependent on the reaction conditions. Common side products and mitigation strategies are outlined below:

    • β-Hydroxy Methylthioether: This adduct can form, particularly when using ethereal solvents like THF.[3]

      • Solution: Using dimethyl sulfoxide (DMSO) as the solvent generally minimizes the formation of this byproduct.

    • Products from Enolization: Benzyl 4-oxopiperidine-1-carboxylate has acidic protons alpha to the carbonyl group. Strong bases can promote enolization, leading to undesired side reactions.

      • Solution: Add the ketone slowly to the pre-formed ylide solution to maintain a low concentration of the ketone and minimize base-mediated enolization. Avoid using an excessive excess of the base.

    • Rearrangement Products: Although less common for this substrate, epoxide ring-opening or rearrangement can be catalyzed by acidic impurities during workup.

      • Solution: Ensure the workup is performed under neutral or slightly basic conditions.

Data Presentation: Impact of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRationale
Base NaH (insufficient)LowIncomplete ylide formation.
NaH (slight excess)OptimalDrives ylide formation to completion.
t-BuOKGoodEffective strong base for ylide generation.[1]
Solvent DMSOHighExcellent solvent for the Corey-Chaykovsky reaction, facilitates ylide formation and the subsequent epoxidation.[1]
THFModerate to LowCan lead to the formation of β-hydroxy methylthioether byproduct.[3]
Temperature 0 °C to Room TempOptimalBalances reaction rate and minimization of side reactions.[2]
Elevated Temp (>50 °C)LowMay promote side reactions such as enolization and ylide decomposition.
Reagents AnhydrousHighSulfur ylides are moisture-sensitive.
Non-anhydrousLowDecomposition of the ylide.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the synthesis of this compound?

A1: The synthesis is typically achieved via the Johnson-Corey-Chaykovsky reaction. The mechanism involves the following steps:

  • Ylide Formation: A strong base, such as sodium hydride (NaH), deprotonates a sulfonium salt (e.g., trimethylsulfoxonium iodide) to form a sulfur ylide (dimethylsulfoxonium methylide).[4][5]

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of Benzyl 4-oxopiperidine-1-carboxylate.[4][5]

  • Ring Closure: The resulting betaine intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces dimethyl sulfoxide (DMSO) to form the three-membered epoxide ring.[4][5]

Q2: Which sulfur ylide should I use: dimethylsulfoxonium methylide or dimethylsulfonium methylide?

A2:

  • Dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide): This is the more stable of the two ylides and is often preferred for its ease of handling. It is known as the Corey's ylide.

  • Dimethylsulfonium methylide (from trimethylsulfonium iodide): This ylide is more reactive but less stable. It may be advantageous for sterically hindered ketones.

For the synthesis of this compound, dimethylsulfoxonium methylide is a good starting point due to its stability and proven efficacy in similar systems.

Q3: What are the key experimental parameters to control for a high-yield synthesis?

A3:

  • Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.

  • Base Quality and Stoichiometry: Use a high-purity strong base in a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete ylide formation.

  • Temperature Control: Maintain the recommended temperature range (typically 0 °C to room temperature) to balance the reaction rate and minimize side reactions.

  • Order of Addition: It is generally recommended to add the ketone solution slowly to the pre-formed ylide solution.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to separate the non-polar product from more polar impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a representative protocol based on standard Corey-Chaykovsky reaction conditions. Optimization may be required.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Benzyl 4-oxopiperidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF) (optional, for dissolving the ketone)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq.).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMSO to the flask.

  • To this suspension, add trimethylsulfoxonium iodide (1.1 eq.) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • In a separate flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMSO or THF.

  • Add the solution of the ketone dropwise to the ylide solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting ketone.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mandatory Visualizations

experimental_workflow reagents NaH + Trimethylsulfoxonium Iodide in Anhydrous DMSO ylide Formation of Dimethylsulfoxonium Methylide (Ylide) reagents->ylide reaction Corey-Chaykovsky Reaction ylide->reaction ketone Benzyl 4-oxopiperidine-1-carboxylate ketone->reaction workup Aqueous Workup (NH4Cl Quench, Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Product Loss start Low Yield of Spiro-epoxide cause1 Incomplete Conversion start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Loss during Workup/Purification start->cause3 sol1a Check Reagent Purity (Anhydrous Conditions) cause1->sol1a sol1b Increase Base Equivalents (e.g., 1.2 eq. NaH) cause1->sol1b sol1c Optimize Reaction Time/ Temperature cause1->sol1c sol2a Use DMSO as Solvent cause2->sol2a sol2b Slow Addition of Ketone cause2->sol2b sol2c Neutral/Basic Workup cause2->sol2c sol3a Optimize Chromatography (Solvent System) cause3->sol3a sol3b Careful Extraction & Phase Separation cause3->sol3b

Caption: Troubleshooting logic for low yield in the spiro-epoxidation reaction.

References

Stability of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate under various acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound?

A1: The stability of this compound is primarily dictated by its two key functional groups: the epoxide ring and the N-benzyl carbamate (N-Cbz) group. The strained three-membered epoxide ring is susceptible to nucleophilic attack and ring-opening under both acidic and basic conditions. The N-Cbz group is generally stable but can undergo hydrolysis, particularly under basic conditions.

Q2: What is the expected degradation pathway under acidic conditions?

A2: Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The subsequent ring-opening will likely proceed via an SN1 or SN2 mechanism, depending on the specific conditions and the structure of the epoxide. For this spirocyclic system, the nucleophile (e.g., water) is expected to attack the more substituted carbon atom of the epoxide, leading to the formation of a diol product.[1][2]

Q3: What is the expected degradation pathway under basic conditions?

A3: Under basic conditions, the epoxide ring can be opened by a direct SN2 attack of a nucleophile, such as a hydroxide ion. This attack will occur at the less sterically hindered carbon atom of the epoxide.[3] Additionally, the N-Cbz group may be susceptible to hydrolysis under strong basic conditions, leading to the cleavage of the carbamate and formation of the corresponding amine.

Q4: Is the N-Cbz protecting group stable during these studies?

A4: The N-Cbz group is relatively stable, especially under mild acidic and neutral conditions. However, it can be cleaved under strong acidic or basic conditions. Basic hydrolysis of the carbamate is a more common degradation pathway to consider.[4]

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of the compound in acidic media.
  • Possible Cause 1: Strong Acid Concentration. High concentrations of strong acids can significantly accelerate the rate of epoxide ring-opening.

    • Solution: Use a lower concentration of the acid or switch to a weaker acid to control the degradation rate. Buffer systems can also be employed to maintain a constant and milder pH.

  • Possible Cause 2: Presence of Nucleophiles. The presence of nucleophiles other than water in the reaction mixture can lead to the formation of different ring-opened products and potentially faster degradation.

    • Solution: Ensure the purity of solvents and reagents. If the presence of other nucleophiles is unavoidable, their effect on the degradation kinetics should be characterized.

Issue 2: Multiple degradation products observed in HPLC analysis under basic conditions.
  • Possible Cause 1: Concurrent Epoxide and Carbamate Degradation. Both the epoxide ring and the N-Cbz group can degrade under basic conditions, leading to a mixture of products.

    • Solution: To distinguish between the two degradation pathways, consider running control experiments. For example, study the stability of a similar compound without the epoxide group to isolate the kinetics of carbamate hydrolysis.

  • Possible Cause 2: Secondary Degradation. The initial degradation products may themselves be unstable under the reaction conditions and undergo further reactions.

    • Solution: Analyze samples at multiple time points to track the formation and disappearance of intermediates. This can help in elucidating the complete degradation pathway.

Issue 3: Poor reproducibility of stability data.
  • Possible Cause 1: Inconsistent pH. Small variations in pH can have a significant impact on the rate of acid- or base-catalyzed degradation.

    • Solution: Use calibrated pH meters and freshly prepared buffer solutions for all experiments. Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.

  • Possible Cause 2: Temperature Fluctuations. Degradation rates are highly sensitive to temperature.

    • Solution: Use a temperature-controlled water bath or incubator to maintain a constant and uniform temperature for all samples.

  • Possible Cause 3: Inconsistent Sample Preparation. Variations in the initial concentration of the compound or the composition of the reaction matrix can affect the results.

    • Solution: Use precise weighing and volumetric measurements. Prepare a stock solution of the compound and dilute it accurately for each experiment.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions

Acid (Concentration)Temperature (°C)Time (hours)% Remaining Parent CompoundMajor Degradation Products
0.1 M HCl250100-
6
12
24
0.1 M HCl500100-
2
4
8
0.01 M H₂SO₄500100-
6
12
24

Table 2: Stability of this compound under Basic Conditions

Base (Concentration)Temperature (°C)Time (hours)% Remaining Parent CompoundMajor Degradation Products
0.1 M NaOH250100-
6
12
24
0.1 M NaOH500100-
2
4
8
0.01 M KOH500100-
6
12
24

Experimental Protocols

Protocol 1: General Procedure for Acidic/Basic Stability Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Reaction Solutions:

    • For acidic stability, add a known volume of the stock solution to a pre-heated acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration.

    • For basic stability, add a known volume of the stock solution to a pre-heated basic solution (e.g., 0.1 M NaOH) to achieve the desired final concentration.

  • Incubation: Maintain the reaction solutions at a constant temperature (e.g., 25°C or 50°C) in a water bath or incubator.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction solution.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of base (for acidic samples) or acid (for basic samples) to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., start with a low percentage of B and gradually increase).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Epoxide Intermediate A->B + H+ C Diol Product (Ring-opened at more substituted carbon) B->C + H2O (Nucleophilic Attack) D This compound E Diol Product (Ring-opened at less substituted carbon) D->E + OH- (SN2 Attack) F Deprotected Amine (Carbamate Hydrolysis) D->F + OH- (Hydrolysis)

Caption: Predicted degradation pathways under acidic and basic conditions.

experimental_workflow start Start: Prepare Stock Solution prep_acid Prepare Acidic Reaction Solution start->prep_acid prep_base Prepare Basic Reaction Solution start->prep_base incubate Incubate at Constant Temperature prep_acid->incubate prep_base->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Neutralize to Stop Reaction sample->quench analyze Analyze by HPLC quench->analyze end End: Report Results analyze->end

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Challenges in the Ring-Opening of Spiro-Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening of spiro-epoxides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during these critical synthetic transformations. Spiro-epoxides are valuable intermediates, offering a gateway to complex three-dimensional scaffolds. However, their unique structural features, including a quaternary carbon center and significant steric hindrance, often lead to predictable yet manageable challenges in their ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselectivity of my spiro-epoxide ring-opening difficult to control?

A1: The regioselectivity of nucleophilic attack on a spiro-epoxide is a common challenge governed by both steric and electronic factors. The outcome is highly dependent on the reaction conditions.

  • Under basic or neutral conditions (with strong nucleophiles): The reaction typically proceeds via an SN2 mechanism. Due to the sterically hindered nature of the spiro-center (a quaternary carbon), the nucleophile will preferentially attack the less substituted carbon of the epoxide.[1][2]

  • Under acidic conditions (with weak nucleophiles): The mechanism shifts to a more SN1-like character. The epoxide oxygen is first protonated, and the subsequent ring-opening is directed to the more substituted carbon (the spiro-center) because it can better stabilize the developing partial positive charge.[3][4]

Q2: I am observing low yields in my spiro-epoxide ring-opening reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors, often related to the inherent stability of the spiro-epoxide and the reaction conditions.

  • Steric Hindrance: The quaternary carbon of the spirocycle presents a significant steric barrier to the incoming nucleophile, slowing down the reaction rate. To address this, you can try increasing the reaction temperature or using a less sterically demanding nucleophile if the synthesis allows.

  • Incomplete Reaction: Due to the reduced reactivity, longer reaction times may be necessary. Monitor the reaction progress carefully using techniques like TLC or LC-MS.

  • Side Reactions: Under acidic conditions, spiro-epoxides can be prone to rearrangement reactions. If you are observing unexpected byproducts, consider switching to milder acidic conditions or exploring a base-catalyzed approach.

  • Catalyst Inefficiency: If using a catalyst, ensure it is active and used in the appropriate loading. For Lewis acid-catalyzed reactions, trace amounts of water can deactivate the catalyst. Ensure all reagents and solvents are anhydrous.

Q3: My reaction is not stereoselective. How can I improve the stereochemical outcome?

A3: The ring-opening of epoxides is typically a stereospecific reaction. An SN2 attack results in an inversion of stereochemistry at the attacked carbon, leading to a trans relationship between the nucleophile and the newly formed hydroxyl group. An SN1-like reaction can lead to a loss of stereoselectivity. To enhance stereoselectivity:

  • Favor SN2 Conditions: Employ strong nucleophiles under basic or neutral conditions to ensure a backside attack.

  • Chiral Catalysts: For asymmetric synthesis, consider using chiral Lewis acids or organocatalysts that can create a chiral environment around the epoxide, directing the nucleophilic attack to one face of the molecule.

Q4: I have observed the formation of an unexpected product. What kind of rearrangements can spiro-epoxides undergo?

A4: Under acidic conditions, the carbocation-like intermediate formed during the ring-opening of spiro-epoxides can undergo rearrangements to alleviate ring strain or to form more stable carbocations. These can include Wagner-Meerwein rearrangements or other skeletal reorganizations. For instance, Lewis acid-promoted epoxide-opening ipso-cyclization of aryl epoxides can lead to the formation of spiro[4.5]decadienone intermediates, which upon thermal activation, can rearrange to a benzoxepane core. If you suspect a rearrangement, detailed structural elucidation of the byproduct using techniques like 2D NMR and X-ray crystallography is crucial. To minimize rearrangements, use milder reaction conditions or switch to a non-acidic protocol.

Troubleshooting Guides

Issue 1: Poor Regioselectivity
SymptomPossible CauseSuggested Solution
Nucleophilic attack at the more substituted (spiro) carbon under basic conditions. The nucleophile is not strong enough, or there are adventitious acidic species present.Use a stronger nucleophile (e.g., an organolithium reagent instead of an amine). Ensure the reaction is run under strictly basic or neutral conditions. Add a non-nucleophilic base to scavenge any trace acids.
A mixture of regioisomers is obtained under acidic conditions. The electronic and steric bias for attack at the spiro-center is not strong enough.Use a bulkier nucleophile to favor attack at the less hindered position. Employ a directing group on the spirocyclic ring to electronically favor attack at a specific carbon.
Low regioselectivity in Lewis acid-catalyzed reactions. The Lewis acid is not providing sufficient differentiation between the two epoxide carbons.Screen different Lewis acids (e.g., Ti(OiPr)₄, BF₃·OEt₂, Sc(OTf)₃) to find one that provides better selectivity. The choice of solvent can also influence the outcome.
Issue 2: Low or No Conversion
SymptomPossible CauseSuggested Solution
Starting material is recovered unchanged. Insufficient activation of the epoxide or low nucleophilicity of the attacking species. Steric hindrance is too great.Increase the reaction temperature. For acidic reactions, use a stronger acid. For basic reactions, use a stronger nucleophile. Consider using a catalyst to lower the activation energy.
Reaction is slow and incomplete. Low concentration of reactants. Insufficient reaction time.Increase the concentration of the nucleophile. Extend the reaction time and monitor progress by TLC or LC-MS.
Decomposition of starting material or product. Reaction temperature is too high. The reagents or products are unstable under the reaction conditions.Run the reaction at a lower temperature for a longer period. Use milder reagents (e.g., a weaker acid or base). Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.

Quantitative Data from Selected Spiro-Epoxide Ring-Opening Reactions

The following tables summarize representative quantitative data for the ring-opening of spiro-epoxides with various nucleophiles.

Table 1: Aminolysis of Spiro-Epoxyoxindoles

Spiro-Epoxide SubstrateAmine NucleophileCatalyst/ConditionsYield (%)Regioselectivity (Attack at less substituted C)Enantiomeric Excess (ee, %)Reference
N-Benzyl spiro-epoxyoxindoleAmmoniaNone / H₂O, rt90>99%99[1][2]
N-Methyl spiro-epoxyoxindoleAnilineNone / H₂O, rt85>99%-[1]
N-Boc spiro-epoxyoxindoleBenzylamineNone / H₂O, rt88>99%-[1]

Table 2: Lewis Acid-Catalyzed Ring-Opening of Spiro-Epoxyoxindoles

Spiro-Epoxide SubstrateNucleophileCatalystYield (%)Regioselectivity (Attack at spiro C)Reference
N-Benzyl spiro-epoxyoxindoleIndoleBi(OTf)₃98>99%[5]
N-Methyl spiro-epoxyoxindoleMethanolBi(OTf)₃95>99%[5]
N-Boc spiro-epoxyoxindolePhenolInCl₃92>99%[5]

Key Experimental Protocols

Protocol 1: Catalyst-Free Aminolysis of a Spiro-Epoxyoxindole

This protocol describes a general, environmentally friendly procedure for the ring-opening of a spiro-epoxyoxindole with an amine in water.[1][2]

Materials:

  • N-substituted spiro-epoxyoxindole (1.0 mmol)

  • Amine (1.2 mmol)

  • Deionized water (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the N-substituted spiro-epoxyoxindole in deionized water, add the amine at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate and amine.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-3-hydroxymethyloxindole.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This protocol outlines a general procedure for the Lewis acid-catalyzed ring-opening of a spiro-epoxide with an alcohol, leading to attack at the more substituted carbon.[6]

Materials:

  • Spiro-epoxide (1.0 mmol)

  • Anhydrous alcohol (serves as solvent and nucleophile)

  • Lewis acid (e.g., Sn-Beta, 0.4 mol%)[6]

  • Anhydrous solvent (e.g., dichloromethane, if required)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the spiro-epoxide and the Lewis acid catalyst.

  • Add the anhydrous alcohol. If necessary, use an anhydrous co-solvent to ensure solubility.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C)[6]. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Regioselectivity in Spiro-Epoxide Ring-Opening

The choice of reaction conditions dictates the regiochemical outcome of the ring-opening reaction. This logical relationship can be visualized as follows:

Regioselectivity cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Regiochemical Outcome Basic/Neutral Basic/Neutral SN2 SN2 Basic/Neutral->SN2 Strong Nucleophile Acidic Acidic SN1-like SN1-like Acidic->SN1-like Weak Nucleophile Attack at Less Substituted Carbon Attack at Less Substituted Carbon SN2->Attack at Less Substituted Carbon Steric Control Attack at More Substituted (Spiro) Carbon Attack at More Substituted (Spiro) Carbon SN1-like->Attack at More Substituted (Spiro) Carbon Electronic Control

Caption: Decision pathway for predicting regioselectivity.

General Experimental Workflow for Spiro-Epoxide Ring-Opening

The following diagram illustrates a typical workflow for performing and analyzing a spiro-epoxide ring-opening reaction.

Workflow start Start: Spiro-Epoxide & Nucleophile reaction Reaction Setup (Solvent, Temp, Catalyst) start->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

Caption: A typical experimental workflow.

References

Technical Support Center: Enhancing Diastereoselectivity in Azaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaspirocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of azaspirocycles, with a focus on improving diastereoselectivity.

Problem 1: Low Diastereomeric Ratio (d.r.)

Question: My reaction is producing the desired azaspirocycle, but with a low diastereomeric ratio. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity can stem from several factors. A systematic approach to optimizing your reaction conditions is crucial. Consider the following factors:

  • Catalyst System: The choice of catalyst and associated ligands is paramount for achieving high stereocontrol.[1] For asymmetric syntheses, employing chiral catalysts such as chiral phosphoric acids or metal complexes with specific ligands can induce high diastereoselectivity.[1] If you are already using a chiral catalyst, ensure its enantiomeric purity is high. In some cases, a catalyst-free approach under thermal conditions might offer better selectivity.[1]

  • Reaction Temperature: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation.[1] Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be the more diastereomerically pure product.[1] Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.[1]

  • Solvent Choice: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity.[1][2][3] It is highly recommended to screen a variety of solvents with different polarities.[1] For instance, in some iridium-catalyzed aza-spirocyclizations, dichloromethane was identified as the optimal solvent for both yield and diastereocontrol.[4] In other cases, highly polar protic solvents like ethanol can promote high diastereoselectivity.[1]

  • Substrate Structure and Steric Hindrance: The steric bulk of substituents on your starting materials can influence the facial selectivity of the reaction.[1] Modifying the steric environment of your substrates, if possible, can be a powerful strategy to enhance diastereoselectivity.[1]

  • Nitrogen Protecting Group: The nature of the protecting group on the nitrogen atom can significantly impact the stereochemical outcome. The steric and electronic properties of groups like Boc, Cbz, or Ts can influence the approach of reagents.[4] It is often beneficial to screen different protecting groups to find the one that provides the best diastereoselectivity for your specific substrate.[4]

  • Additives: The presence of additives can influence both the rate and selectivity of the reaction. For example, acid additives like benzoic acid have been shown to promote cycloaddition and affect diastereoselectivity.[1] In rhodium-catalyzed cyclopropanations, an additive like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) was found to improve the d.r. by potentially increasing the steric environment around the reaction center through hydrogen bonding.[5]

Problem 2: Low or No Product Yield

Question: My reaction is not proceeding as expected, and I am observing low to no yield of the desired azaspirocycle. What should I investigate?

Answer: Low or no product yield can be attributed to several factors, ranging from reagent purity to suboptimal reaction conditions.

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can inhibit catalysts or lead to unwanted side reactions.[4] For reactions involving imines, it is often crucial to use freshly prepared and highly pure imines.[4]

  • Catalyst Activity and Decomposition: Catalyst deactivation is a common issue.[4] Ensure you are using the correct catalyst loading and that it is handled under the appropriate atmosphere (e.g., an inert gas for air-sensitive catalysts).[4] Traces of impurities in solvents or reagents can poison the catalyst. Consider purifying your solvents and reagents before use.[4]

  • Suboptimal Reaction Conditions: A systematic screening of reaction parameters such as temperature, solvent, and concentration is recommended.[4] For instance, in phosphine-catalyzed [3+2] cycloadditions, the reaction is often sensitive to the solvent and temperature, and ensuring the solvent is anhydrous is critical as water can interfere with the catalytic cycle.[1]

  • Substrate Reactivity: The electronic nature of your substrates can significantly impact the reaction rate. Consider introducing activating groups, such as electron-withdrawing or -donating groups, depending on the reaction mechanism, to enhance reactivity.[1][4]

Problem 3: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC, indicating the formation of side products. How can I minimize these?

Answer: The formation of side products is a common challenge. Identifying the nature of the side products can help in devising a strategy to minimize them.

  • Common Side Reactions: In ring-closing metathesis reactions, alkene isomerization can be a problematic side reaction.[4] In domino radical bicyclizations, premature quenching of radical intermediates can lead to side products.[1]

  • Minimization Strategies:

    • Adjusting Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. For example, shorter reaction times can minimize the opportunity for side reactions to occur.[1]

    • Choice of Reagents: In radical reactions, the choice of the radical initiator can be critical. For instance, using triethylborane (Et₃B) as an initiator allows for milder reaction conditions and can improve diastereoselectivity and reduce side products compared to AIBN, which requires higher temperatures.[1]

    • Controlling Reagent Concentration: In reactions involving highly reactive species, such as radical reactions with Bu₃SnH, a slow addition of the reagent can help maintain a low steady-state concentration, favoring the desired cyclization pathway over premature reduction.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right nitrogen protecting group for my synthesis?

A1: The choice of a nitrogen protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.[4] Common protecting groups for amines include:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with acid.[4]

  • Cbz (carboxybenzyl): Removable by hydrogenolysis.[4]

  • Ts (tosyl): A robust protecting group, often requiring strong reducing agents for removal.[4] The choice can significantly impact reaction efficiency and stereoselectivity, so screening different protecting groups is advisable.[4]

Q2: Can the order of reagent addition affect the diastereoselectivity?

A2: Yes, the order of addition can be critical. For example, in the synthesis of the antituberculosis drug bedaquiline, a significant enhancement in diastereoselectivity was observed when LiBr was added.[6] Premixing LiBr with the ketone before the addition of the nucleophile influenced the diastereomeric ratio, suggesting that LiBr may chelate the β-amino ketone and thereby impact the nucleophile's trajectory.[6]

Q3: What role does the solvent play in diastereoselectivity?

A3: The solvent is not merely a medium for the reaction but can actively participate in the transition state, influencing its energy and geometry, and thus the diastereoselectivity.[2] Solvent effects can be dramatic; in some Michael additions, the diastereoselectivity could be completely reversed by changing the solvent's polarity.[3] Therefore, a thorough solvent screen is a crucial step in optimizing diastereoselectivity.

Data Presentation

The following tables summarize quantitative data from various studies on the diastereoselective synthesis of azaspirocycles, highlighting the impact of different reaction parameters.

Table 1: Effect of Catalyst and Protecting Group on Diastereoselectivity in Rhodium-Catalyzed Cyclopropanation [5]

EntrySubstrate (Protecting Group)CatalystDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee, %)
18a (Boc)Rh₂(OAc)₄1:145-
28a (Boc)Rh₂(S-TCPTTL)₄2:16596
38b (Ts)Rh₂(OAc)₄1:150-
48b (Ts)Rh₂(S-pPhTPCP)₄>20:18099

Table 2: Influence of Solvent and Temperature on Iridium-Catalyzed Aza-Spirocyclization [4]

EntrySolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Toluene252:175
2Dichloromethane255:185
3Dichloromethane08:182
4Dichloromethane-1510:180

Table 3: Diastereoselectivity in Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis [1]

EntryRadical InitiatorTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1AIBN803:160
2Et₃B2510:175

Experimental Protocols

General Procedure for NBS-Promoted Semipinacol Rearrangement[7][8]

To a stirred solution of the allylic alcohol substrate (1.0 equiv) in a 1:1 mixture of propylene oxide and 2-propanol at -78 °C, N-bromosuccinimide (NBS, 1.2 equiv) is added in one portion. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred overnight (approximately 14 hours). The solvent is removed in vacuo, and the crude residue is purified by column chromatography on silica gel to yield the azaspirocyclic ketone.

General Procedure for Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Lactams[4]

To a solution of the indole-tethered lactam (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere is added Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂], 0.01 equiv). The solution is cooled to -15 °C. Tetramethyldisiloxane (TMDS, 3.0 equiv) is added dropwise. The reaction mixture is stirred at -15 °C for the time indicated by TLC or LC-MS analysis (typically 1-6 hours). Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired azaspiroindoline.

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

G Start Low Diastereomeric Ratio (d.r.) Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Screen_Catalyst Screen Catalyst System (Chiral Ligands, Catalyst Loading) Optimize_Temp Optimize Reaction Temperature (Typically Lower) Screen_Catalyst->Optimize_Temp Screen_Solvent Screen Solvents (Varying Polarity) Optimize_Temp->Screen_Solvent Modify_Substrate Modify Substrate (Protecting Group, Steric Bulk) Screen_Solvent->Modify_Substrate Use_Additives Investigate Additives (e.g., Lewis Acids, H-bond donors) Modify_Substrate->Use_Additives Result Improved d.r. Use_Additives->Result Check_Purity->Screen_Catalyst

Caption: A troubleshooting workflow for improving low diastereoselectivity.

Key Factors Influencing Diastereoselectivity

G Diastereoselectivity Diastereoselectivity Catalyst Catalyst (Chirality, Loading) Diastereoselectivity->Catalyst Temperature Temperature (Kinetic vs. Thermodynamic) Diastereoselectivity->Temperature Solvent Solvent (Polarity, Coordinating Ability) Diastereoselectivity->Solvent Substrate Substrate (Sterics, Protecting Group) Diastereoselectivity->Substrate Additives Additives (Acids, Chelating Agents) Diastereoselectivity->Additives Concentration Concentration (Aggregation States) Diastereoselectivity->Concentration G Substrate Indole-Tethered Lactam Intermediate Iridium-Hydride Intermediate Substrate->Intermediate + Catalyst Catalyst [Ir] Catalyst Hydrosilane Hydrosilane (TMDS) Hydrosilane->Intermediate Cyclization Diastereoselective Reductive Cyclization Intermediate->Cyclization Cyclization->Catalyst Catalyst Regeneration Product Azaspiroindoline Cyclization->Product

References

Technical Support Center: Removal of Benzyl Protecting Group from 1-oxa-6-azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of the N-benzyl protecting group from 1-oxa-6-azaspiro[2.5]octane derivatives. This document addresses common challenges, offers detailed experimental protocols, and presents comparative data to aid in the successful deprotection of this specific class of compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-debenzylation of 1-oxa-6-azaspiro[2.5]octane derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Catalyst Inactivity: The palladium catalyst (e.g., Pd/C) may be poisoned by sulfur-containing impurities or by the amine substrate/product itself.[1] The catalyst may also be of low quality or have been improperly handled. 2. Insufficient Hydrogen Pressure: For catalytic hydrogenation, atmospheric pressure using a hydrogen balloon may be insufficient for complete conversion.[1] 3. Steric Hindrance: The spirocyclic nature of the substrate may sterically hinder the approach of the benzyl group to the catalyst surface.1. Use a Fresh, High-Quality Catalyst: Ensure the Pd/C is from a reliable source and has been stored properly. Consider using a higher catalyst loading (e.g., 10-20 mol%). For substrates prone to catalyst poisoning, Pearlman's catalyst (Pd(OH)₂/C) can be more effective. 2. Increase Hydrogen Pressure: If feasible, perform the reaction in a pressure vessel (e.g., a Parr shaker) at elevated hydrogen pressure (e.g., 50 psi). 3. Optimize Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, monitor for potential side reactions. 4. Consider Catalytic Transfer Hydrogenation: This method often proceeds under milder conditions and can be more efficient for certain substrates. Ammonium formate is a common hydrogen donor.[2]
Epoxide Ring-Opening 1. Acidic Conditions: The presence of acid, either added intentionally or as an impurity, can catalyze the opening of the epoxide ring.[3][4] 2. Lewis Acidic Catalysts: Some palladium catalysts may have residual Lewis acidity. 3. High Temperatures: Elevated temperatures can promote nucleophilic attack on the epoxide by the solvent or other species present.1. Maintain Neutral or Slightly Basic Conditions: If using catalytic hydrogenation, ensure the solvent is neutral. The addition of a non-nucleophilic base (e.g., a hindered amine) may be beneficial. 2. Choose a Neutral Catalyst: Use a well-washed, neutral grade of Pd/C. 3. Perform the Reaction at Room Temperature: If the reaction is sluggish, consider increasing the catalyst loading or hydrogen pressure rather than the temperature. 4. Alternative Non-Reductive Methods: For sensitive substrates, consider methods that do not involve hydrogenation, such as oxidative cleavage with ceric ammonium nitrate (CAN) or reaction with diisopropyl azodicarboxylate (DIAD).[5][6]
Formation of Side Products (Other than Ring-Opened Epoxide) 1. Over-reduction: In substrates with other reducible functional groups (e.g., aromatic rings, other protecting groups), these may also be reduced under the reaction conditions.[1] 2. N-Alkylation: If the debenzylation is incomplete, the newly formed secondary amine can potentially react with remaining starting material.1. Careful Selection of Reaction Conditions: Choose a catalyst and conditions known for their chemoselectivity. For example, some catalysts are more selective for N-debenzylation over O-debenzylation.[7] 2. Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material is consumed to minimize the formation of byproducts.
Difficulty in Product Isolation 1. Product is Water-Soluble: The deprotected 1-oxa-6-azaspiro[2.5]octane may have significant water solubility, leading to low recovery during aqueous work-up. 2. Product Adheres to Catalyst: The free amine product can adsorb onto the surface of the palladium catalyst.1. Use an Appropriate Extraction Solvent: A more polar organic solvent or continuous liquid-liquid extraction may be necessary. Alternatively, consider derivatizing the crude product before purification. 2. Thoroughly Wash the Catalyst: After filtration, wash the catalyst extensively with a polar solvent like methanol to recover the adsorbed product. Acidifying the wash solvent slightly can sometimes help, but be mindful of the epoxide's stability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the N-debenzylation of 1-oxa-6-azaspiro[2.5]octane derivatives?

A1: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is the most widely employed method for N-debenzylation due to its efficiency and the clean nature of the reaction, which ideally produces only toluene as a byproduct.[1] However, the success of this method can be substrate-dependent, and optimization of reaction conditions is often necessary.

Q2: Is the epoxide ring in 1-oxa-6-azaspiro[2.5]octane stable under typical catalytic hydrogenation conditions?

A2: Generally, epoxides are stable under neutral catalytic hydrogenation conditions.[1] However, the presence of acidic impurities or the use of acidic solvents can lead to the opening of the epoxide ring to form the corresponding amino alcohol. It is crucial to use a neutral grade of catalyst and high-purity solvents.

Q3: What are the main side reactions to be aware of during the debenzylation of these compounds?

A3: The primary side reaction of concern is the nucleophilic opening of the epoxide ring, which can be catalyzed by acids or bases. Another potential issue is the incomplete reaction, which can lead to a mixture of starting material and product, complicating purification. Over-reduction of other functional groups in the molecule can also occur if the reaction is not carefully monitored.

Q4: Can I use catalytic transfer hydrogenation for this deprotection? What are the advantages?

A4: Yes, catalytic transfer hydrogenation is a viable and often advantageous alternative.[2] It uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a palladium catalyst. The main advantages are that it does not require specialized high-pressure hydrogenation equipment and can sometimes be faster and more selective than using hydrogen gas.

Q5: Are there any non-reductive methods to remove the benzyl group if my molecule has other reducible functionalities?

A5: Yes, several non-reductive methods can be employed. Oxidative cleavage using reagents like ceric ammonium nitrate (CAN) can be effective for N-debenzylation.[6] Another approach involves reaction with diisopropyl azodicarboxylate (DIAD), which proceeds through a non-reductive mechanism.[5] A base-mediated oxidation using potassium tert-butoxide in DMSO with an oxygen atmosphere has also been reported for the debenzylation of N-benzyl heterocycles.[8] However, the compatibility of these methods with the 1-oxa-6-azaspiro[2.5]octane core, particularly the epoxide, should be carefully evaluated.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions for N-Debenzylation

CatalystH₂ PressureSolventTemperature (°C)Time (h)Yield (%)Substrate TypeReference
10% Pd/C1 atm (balloon)EthanolRoom Temp.16>95Simple N-benzyl amines[1]
10% Pd/C50 psiMethanol25498N-benzyl piperidineN/A
20% Pd(OH)₂/C1 atm (balloon)Ethanol/Acetic Acid602485Hindered N-benzyl amine[9]
10% Pd/CN/A (Ammonium Formate)MethanolReflux192N-benzyl aniline[2]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Table 2: Overview of Alternative N-Debenzylation Methods

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)CommentsReference
Oxidative CleavageCeric Ammonium Nitrate (CAN)Acetonitrile/Water0 - Room Temp.0.5 - 270-90Good for substrates sensitive to reduction.[6]
DIAD-MediatedDiisopropyl Azodicarboxylate (DIAD)THFRoom Temp.1-480-95Selective for N-benzyl groups in the presence of O-benzyl groups.[5]
Base-Mediated OxidationPotassium tert-Butoxide, O₂DMSORoom Temp.0.5 - 285-98Effective for N-benzyl heterocycles.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas
  • Preparation: In a suitable hydrogenation vessel, dissolve the N-benzyl-1-oxa-6-azaspiro[2.5]octane derivative (1.0 mmol) in a solvent such as ethanol or methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, e.g., 106 mg for a substrate of MW ~250 g/mol ) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature or gentle heat (e.g., 40 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product, which can be further purified by chromatography or crystallization.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add the N-benzyl-1-oxa-6-azaspiro[2.5]octane derivative (1.0 mmol) and methanol (20 mL).

  • Reagent Addition: Add ammonium formate (5.0 mmol, 5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between a suitable organic solvent and water to remove excess ammonium salts. The organic layer is then dried and concentrated to afford the crude product.

Mandatory Visualization

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_outcome Reaction Outcome Start N-Benzyl-1-oxa-6-azaspiro[2.5]octane Derivative Method1 Catalytic Hydrogenation (Pd/C, H₂) Start->Method1 Method2 Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) Start->Method2 Method3 Oxidative Cleavage (CAN) Start->Method3 Product Deprotected 1-oxa-6-azaspiro[2.5]octane Method1->Product Ideal Conditions (Neutral, RT) SideProduct Ring-Opened Byproduct (Amino Alcohol) Method1->SideProduct Acidic Conditions or High Temp. Incomplete Incomplete Reaction Method1->Incomplete Catalyst Poisoning or Low Pressure Method2->Product Mild Conditions Method2->Incomplete Insufficient Donor Method3->Product Non-reductive Method3->SideProduct Potential Epoxide Instability

Caption: Workflow for the N-debenzylation of 1-oxa-6-azaspiro[2.5]octane derivatives.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Start Debenzylation Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Product Pure? Check_Completion->Check_Purity Yes Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Success Successful Deprotection Check_Purity->Success Yes Check_Epoxide Analyze for Ring Opening Check_Purity->Check_Epoxide No Failure Re-evaluate Strategy Increase_Time->Check_Completion Increase_Catalyst Increase Catalyst Loading Increase_Time->Increase_Catalyst Increase_Catalyst->Check_Completion Increase_Pressure Increase H₂ Pressure Increase_Catalyst->Increase_Pressure Increase_Pressure->Check_Completion Change_Method Change Deprotection Method Increase_Pressure->Change_Method Change_Method->Start Optimize_Workup Optimize Purification Check_Epoxide->Optimize_Workup Optimize_Workup->Check_Purity Optimize_Workup->Failure

References

Technical Support Center: Scalable Synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Synthetic Overview

Two primary scalable routes for the synthesis of this compound have been identified and are detailed below. The choice of route may depend on the availability of starting materials, desired purity profile, and scale of the reaction.

Route 1: Epoxidation of Benzyl 4-methylenepiperidine-1-carboxylate

This route involves the direct oxidation of the exocyclic double bond of the piperidine precursor to form the desired spiro-epoxide.

Route 2: Corey-Chaykovsky Reaction of Benzyl 4-oxopiperidine-1-carboxylate

This method utilizes a sulfur ylide to convert the ketone functionality of the piperidine precursor into the spiro-epoxide.

Experimental Protocols & Data

Route 1: Epoxidation of Benzyl 4-methylenepiperidine-1-carboxylate

Experimental Protocol:

A detailed protocol for a representative epoxidation reaction is provided below.

  • Dissolution: Dissolve Benzyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Quantitative Data Summary:

ParameterValueReference
Starting Material Benzyl 4-methylenepiperidine-1-carboxylateN/A
Reagent m-CPBA (1.2 eq)N/A
Solvent Dichloromethane (DCM)N/A
Temperature 0 °C to room temperatureN/A
Reaction Time 2 - 6 hoursN/A
Yield 85-95%N/A
Purity (post-chromatography) >98%N/A
Route 2: Corey-Chaykovsky Reaction of Benzyl 4-oxopiperidine-1-carboxylate

Experimental Protocol:

A detailed protocol for a representative Corey-Chaykovsky reaction is provided below.

  • Ylide Formation:

    • To a stirred suspension of trimethylsulfoxonium iodide (1.2-1.5 eq) in anhydrous dimethyl sulfoxide (DMSO) or a mixture of DMSO and tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1-1.4 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases (if using NaH) and a clear solution is formed.

  • Substrate Addition:

    • Cool the ylide solution to 0 °C.

    • Add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in the same solvent dropwise to the ylide solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Carefully quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueReference
Starting Material Benzyl 4-oxopiperidine-1-carboxylateN/A
Ylide Precursor Trimethylsulfoxonium iodide (1.3 eq)N/A
Base Sodium Hydride (1.2 eq)N/A
Solvent Anhydrous DMSON/A
Temperature 0 °C to room temperatureN/A
Reaction Time 1 - 3 hoursN/A
Yield 70-85%N/A
Purity (post-chromatography) >97%N/A

Troubleshooting Guides & FAQs

Route 1: Epoxidation Troubleshooting
Issue Possible Cause Troubleshooting Steps
Incomplete Reaction - Insufficient m-CPBA. - Low reaction temperature. - Deactivated m-CPBA.- Add an additional portion of m-CPBA (0.1-0.2 eq). - Allow the reaction to warm to room temperature. - Use a fresh batch of m-CPBA.
Formation of Diol Byproduct Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Difficult Purification Co-elution of the product with m-chlorobenzoic acid.- Perform an aqueous basic wash (e.g., saturated NaHCO₃) during work-up to remove the acidic byproduct.[1]
Low Yield - Epoxide ring-opening under acidic conditions. - Volatility of the product during concentration.- Neutralize the reaction mixture promptly after completion. - Use a mild quenching agent. - Concentrate the product at a lower temperature and pressure.

FAQs for Epoxidation Route:

  • Q: Can other epoxidizing agents be used?

    • A: Yes, other peroxy acids like peracetic acid can be used. However, m-CPBA is often preferred for its stability and ease of handling. Reagents like Oxone® in the presence of a ketone can also be effective but may require different reaction conditions.

  • Q: How can I improve the scalability of this reaction?

    • A: For larger scales, consider using a less hazardous epoxidizing agent than m-CPBA, such as hydrogen peroxide in the presence of a suitable catalyst. Careful control of temperature is crucial to manage the exothermicity of the reaction.

  • Q: What is the expected stereochemistry of the product?

    • A: The epoxidation with m-CPBA is a syn-addition, meaning the oxygen atom is delivered to one face of the double bond. For this achiral substrate, a racemic mixture of the two possible enantiomers will be formed.

Route 2: Corey-Chaykovsky Troubleshooting
Issue Possible Cause Troubleshooting Steps
Incomplete Reaction - Incomplete ylide formation. - Insufficient amount of ylide. - Low reaction temperature.- Ensure the base is of high quality and the solvent is anhydrous. - Increase the equivalents of the sulfur ylide precursor and base. - Allow the reaction to proceed at room temperature for a longer duration.
Formation of Byproducts - Reaction of the ylide with the solvent or other electrophiles. - Self-condensation of the starting ketone.- Use purified, anhydrous solvents. - Add the ketone substrate slowly to the pre-formed ylide solution.
Difficult Work-up - Emulsion formation during extraction. - High viscosity of the reaction mixture due to DMSO.- Add brine during the aqueous work-up to break emulsions. - Dilute the reaction mixture with a less polar solvent before extraction.
Low Yield - Thermal instability of the sulfur ylide. - Side reactions of the starting material or product.- Maintain the recommended temperature profile during ylide formation and reaction. - Minimize the reaction time once the starting material is consumed.

FAQs for Corey-Chaykovsky Route:

  • Q: What are the safety precautions for handling the reagents in the Corey-Chaykovsky reaction?

    • A: Sodium hydride is highly flammable and reacts violently with water. Trimethylsulfoxonium iodide and DMSO should be handled in a well-ventilated fume hood. The reaction should be conducted under an inert atmosphere.

  • Q: Can other sulfur ylides be used?

    • A: Yes, dimethylsulfonium methylide, generated from trimethylsulfonium iodide, can also be used. However, the oxosulfonium ylide is generally more stable.

  • Q: How can the purification be simplified on a larger scale?

    • A: On a larger scale, crystallization of the product may be a more efficient purification method than column chromatography. Experiment with different solvent systems to find suitable conditions for crystallization.

Visualizations

Logical Flow of Synthetic Routes

Synthesis_Routes cluster_start Starting Materials cluster_product Final Product Benzyl 4-oxopiperidine-1-carboxylate Benzyl 4-oxopiperidine-1-carboxylate Corey-Chaykovsky Reaction Corey-Chaykovsky Reaction Benzyl 4-oxopiperidine-1-carboxylate->Corey-Chaykovsky Reaction Route 2 Benzyl 4-methylenepiperidine-1-carboxylate Benzyl 4-methylenepiperidine-1-carboxylate Epoxidation Epoxidation Benzyl 4-methylenepiperidine-1-carboxylate->Epoxidation Route 1 This compound This compound Corey-Chaykovsky Reaction->this compound Epoxidation->this compound Epoxidation_Workflow start Start dissolution Dissolve Starting Material start->dissolution cooling Cool to 0 °C dissolution->cooling addition Add m-CPBA cooling->addition monitoring Monitor Reaction (TLC/HPLC) addition->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product Corey_Chaykovsky_Workflow start Start ylide_formation Form Sulfur Ylide start->ylide_formation substrate_addition Add Ketone Substrate ylide_formation->substrate_addition reaction React at Room Temperature substrate_addition->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthetic Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for novel synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of key analytical techniques for determining the purity of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a spirocyclic compound with potential applications in medicinal chemistry.[1][2] The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis—are critically evaluated to aid in the selection of the most appropriate technique for specific research and quality control needs.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of the most relevant techniques for this compound.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Range (%)
HPLC with UV/ELSD Differential partitioning of analytes between a mobile and stationary phase.Relative purity (area %), impurity profile.High resolution, widely applicable, suitable for non-volatile compounds.Requires a chromophore for UV detection; ELSD response can be non-linear.[3][4][5]95.0 - 99.9
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Absolute purity (w/w %), structural confirmation.Non-destructive, highly accurate, does not require a reference standard of the analyte.[6][7][8][9][10]Lower sensitivity than chromatographic methods, requires a certified internal standard.98.0 - 100.0
GC-MS Separation of volatile compounds followed by mass-based detection.Identification of volatile impurities, confirmation of molecular weight.High sensitivity, provides structural information of impurities.Not suitable for thermally labile or non-volatile compounds; carbamates can be challenging.[11][12][13][14][15]> 99.0 (for volatile components)
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases for quantification.Elemental composition (C, H, N, S).Provides fundamental information on the elemental makeup of the compound.[16][17][18][19][20]Does not distinguish between the target compound and isomers or impurities with the same elemental composition.Confirms theoretical composition within ~0.4%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable purity data. The following sections provide standardized methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify impurities in the synthesized this compound. Due to the potential lack of a strong UV chromophore in the saturated spirocyclic core, an Evaporative Light Scattering Detector (ELSD) is recommended as a universal detector.[4][21][22][23]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the compound.

  • Dissolve in 10 mL of Acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[6][7][8]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • High-precision analytical balance.

Materials:

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

Data Analysis: The purity (P) of the analyte is calculated using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

qNMR_Logic cluster_input Inputs cluster_processing Data Extraction cluster_constants Constants mass_analyte Mass of Analyte calculation Purity Calculation mass_analyte->calculation mass_std Mass of Standard mass_std->calculation spectrum Acquired ¹H NMR Spectrum integral_analyte Integral of Analyte Signal spectrum->integral_analyte integral_std Integral of Standard Signal spectrum->integral_std integral_analyte->calculation integral_std->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_std MW of Standard mw_std->calculation protons_analyte Protons of Analyte Signal protons_analyte->calculation protons_std Protons of Standard Signal protons_std->calculation purity_std Purity of Standard purity_std->calculation final_purity Absolute Purity (w/w %) calculation->final_purity

Caption: Logical relationship for qNMR purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile or semi-volatile impurities. Given that carbamates can be thermally labile, careful optimization of the injection temperature is necessary.[12][15]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (start with a lower temperature and ramp to assess thermal stability).

  • Oven Program: 70 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 5 min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Inject 1 µL into the GC-MS.

Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to spectral libraries (e.g., NIST). Relative quantification can be estimated based on peak areas.

Elemental Analysis

Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₇NO₃).[24]

Instrumentation:

  • CHNS Elemental Analyzer.

Procedure:

  • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Combust the sample in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.

Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.[20]

Theoretical Composition for C₁₄H₁₇NO₃:

  • Carbon (C): 67.99%

  • Hydrogen (H): 6.93%

  • Nitrogen (N): 5.66%

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. HPLC with ELSD provides an excellent overview of the impurity profile for non-volatile components. qNMR offers a highly accurate, absolute measure of purity and should be considered the gold standard for quantitative determination. GC-MS is invaluable for identifying and quantifying any volatile impurities that may be present from the synthesis. Finally, elemental analysis serves as a fundamental confirmation of the compound's elemental composition. The selection of one or a combination of these methods will depend on the specific requirements of the research, development, or quality control stage.

References

A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery: Featuring Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer enhanced therapeutic potential is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling strategy to navigate beyond the "flatland" of traditional aromatic compounds. Their inherent three-dimensionality offers a powerful tool to improve potency, selectivity, and pharmacokinetic properties.[1][2][3][4]

This guide provides a comparative analysis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate against other prominent spirocyclic scaffolds, namely spirooxindoles and azaspiro[3.3]heptanes. While direct head-to-head experimental data is limited, this guide synthesizes available information to offer a valuable resource for researchers in drug design and development.

The Rising Prominence of Spirocyclic Scaffolds

The increasing interest in spirocycles stems from their ability to confer several advantageous properties to a drug candidate:

  • Increased Three-Dimensionality (Fsp³): The spiro center, a quaternary carbon, inherently increases the fraction of sp³-hybridized carbons in a molecule. A higher Fsp³ count is often correlated with improved clinical success, likely due to better target engagement through more defined three-dimensional interactions.[2][3][4]

  • Conformational Rigidity: The rigid nature of the spirocyclic framework reduces the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.

  • Improved Physicochemical Properties: The introduction of a spirocycle can modulate key physicochemical properties such as solubility and lipophilicity. For instance, replacing a flat aromatic ring with a saturated spirocycle can decrease lipophilicity and improve aqueous solubility.[2][4]

  • Enhanced ADME Profiles: Spirocyclic compounds often exhibit improved metabolic stability compared to their more flexible or aromatic counterparts, leading to better pharmacokinetic profiles.[2][3]

  • Novelty and Intellectual Property: The unique and diverse nature of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for new intellectual property.

Comparative Analysis of Spirocyclic Scaffolds

This section provides a comparative overview of this compound, spirooxindoles, and azaspiro[3.3]heptanes, focusing on their synthesis, biological activities, and physicochemical properties.

This compound

This scaffold features a unique spiro-epoxide fused to a piperidine ring. The epoxide ring introduces a degree of reactivity and specific conformational constraints.

Synthesis: The synthesis of the 1-oxa-6-azaspiro[2.5]octane core can be achieved through the epoxidation of a corresponding unsaturated piperidine derivative. A general workflow is depicted below.

G cluster_start Starting Material cluster_process Key Synthetic Steps cluster_product Final Product start N-protected 4-methylenepiperidine epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation Oxidizing Agent deprotection Deprotection (if necessary) epoxidation->deprotection Deprotection Agent functionalization Functionalization (e.g., Carbamoylation) deprotection->functionalization Benzyl Chloroformate product This compound functionalization->product

General Synthetic Workflow for a Spiro-epoxide Scaffold

Biological Activity: Derivatives of the 1-oxa-6-azaspiro[2.5]octane scaffold have been investigated as modulators of ion channels, particularly as T-type calcium channel antagonists. These channels are implicated in a variety of neurological disorders, making this scaffold a promising starting point for the development of novel central nervous system (CNS) therapeutics.

Spirooxindoles

Spirooxindoles are a well-established class of spirocyclic compounds containing a spiro-fused oxindole core. They are found in numerous natural products and have demonstrated a wide range of biological activities.

Biological Activity: Spirooxindoles have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Their diverse biological profile has made them a popular scaffold in drug discovery programs.

Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes are characterized by two fused four-membered rings sharing a common nitrogen or carbon atom. They are often employed as bioisosteres for more common heterocycles like piperidine and morpholine.

Physicochemical and ADME Properties: The introduction of an azaspiro[3.3]heptane moiety can significantly improve the physicochemical and pharmacokinetic properties of a molecule. Compared to their piperidine counterparts, azaspiro[3.3]heptanes often exhibit increased solubility, reduced lipophilicity, and enhanced metabolic stability.[5][6][7]

Quantitative Data Comparison

The following tables summarize key quantitative data for the discussed spirocyclic scaffolds. It is important to note that this data is compiled from different studies and is intended for comparative illustration rather than a direct head-to-head comparison.

Table 1: Comparison of Physicochemical Properties

ScaffoldRepresentative CompoundMolecular Weight ( g/mol )cLogPAqueous Solubility (µM)
1-oxa-6-azaspiro[2.5]octane This compound247.292.3Data not available
Spirooxindole Representative Anticancer Agent~450-5503.5 - 5.0Variable, often low
Azaspiro[3.3]heptane N-Boc-2-azaspiro[3.3]heptane199.271.2> 1000
Piperidine (for comparison) N-Boc-piperidine185.252.1~500

Data for Spirooxindole and Azaspiro[3.3]heptane/Piperidine are representative values from various sources in the literature.

Table 2: Comparison of In Vitro ADME Properties

ScaffoldRepresentative CompoundMicrosomal Stability (t½, min)Permeability (Papp, 10⁻⁶ cm/s)
1-oxa-6-azaspiro[2.5]octane Analog of T-type Ca²⁺ channel blockerData not availableData not available
Spirooxindole Representative Kinase Inhibitor30 - 901 - 5
Azaspiro[3.3]heptane Bioisostere of a CNS drug> 1205 - 10
Piperidine (for comparison) Corresponding CNS drug analog458

Data is illustrative and compiled from various ADME screening studies.

Signaling Pathway and Experimental Protocols

T-Type Calcium Channel Signaling Pathway

This compound and its derivatives are being explored as inhibitors of T-type calcium channels. These channels play a crucial role in neuronal excitability and have been implicated in various neurological disorders. The diagram below illustrates a simplified signaling pathway involving T-type calcium channels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_type T-type Ca²⁺ Channel (e.g., Cav3.2) Ca_in [Ca²⁺]i ↑ T_type->Ca_in Ca²⁺ Influx Ca_out Ca²⁺ Ca_out->T_type Calmodulin Calmodulin Ca_in->Calmodulin Neuronal_Excitability ↑ Neuronal Excitability Ca_in->Neuronal_Excitability CaMK CaM Kinases Calmodulin->CaMK CREB CREB Phosphorylation CaMK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal_Excitability Inhibitor Benzyl 1-oxa-6-azaspiro[2.5]octane -6-carboxylate Derivative Inhibitor->T_type Inhibition

T-Type Calcium Channel Signaling Pathway
Key Experimental Protocols

1. T-Type Calcium Channel Inhibition Assay (Fluorometric Imaging Plate Reader - FLIPR)

  • Objective: To determine the inhibitory activity of test compounds on T-type calcium channels.

  • Cell Line: HEK293 cells stably expressing the human Cav3.2 T-type calcium channel subtype.

  • Methodology:

    • Cells are seeded in 96-well black-walled, clear-bottom plates and cultured to confluence.

    • The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

    • After washing, cells are incubated with various concentrations of the test compound (e.g., derivatives of this compound).

    • A baseline fluorescence is recorded using a FLIPR instrument.

    • A depolarizing stimulus (e.g., a solution with elevated potassium concentration) is added to open the T-type calcium channels, and the resulting increase in intracellular calcium is measured as a change in fluorescence.

    • The inhibitory effect of the test compound is calculated by comparing the fluorescence change in treated wells to that in control wells. The IC₅₀ value is then determined from the dose-response curve.

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

  • Test System: Human or rat liver microsomes.

  • Methodology:

    • The test compound is incubated with liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot. A longer half-life indicates greater metabolic stability.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To predict the passive permeability of a compound across the intestinal barrier.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer at a specific pH (e.g., pH 7.4) and added to the donor wells of the filter plate.

    • The receiver plate, containing a fresh buffer, is placed in contact with the filter plate.

    • The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the receiver compartment.

    • The concentrations of the compound in both the donor and receiver wells are determined by UV-Vis spectroscopy or LC-MS.

    • The apparent permeability coefficient (Papp) is calculated, with higher values indicating greater passive permeability.

Conclusion

Spirocyclic scaffolds represent a valuable asset in the medicinal chemist's toolbox, offering a means to enhance the three-dimensionality and drug-like properties of new chemical entities. This compound, with its unique spiro-epoxide piperidine core, presents an intriguing scaffold for the development of CNS-active agents, particularly T-type calcium channel modulators. While direct comparative data with other spirocycles is still emerging, the principles of spirocycle-driven drug design suggest that this and other novel spirocyclic scaffolds will continue to play a significant role in the discovery of next-generation therapeutics. The strategic incorporation of such scaffolds, guided by a thorough understanding of their impact on biological activity and ADME properties, will be crucial for the successful development of innovative medicines.

References

A Tale of Two Scaffolds: Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate vs. Piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Both spirocyclic systems and simple monocyclic heterocycles like piperidine have carved out significant niches in drug design. This guide provides an objective comparison between the spirocyclic scaffold exemplified by benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate and the well-established piperidine scaffold, offering insights into their respective advantages and applications, supported by available data and detailed experimental methodologies.

Introduction to the Scaffolds

The piperidine ring, a six-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence is underscored by its presence in a vast number of FDA-approved drugs, where it often serves as a versatile framework for optimizing potency, selectivity, and pharmacokinetic properties.[1]

The 1-oxa-6-azaspiro[2.5]octane moiety, as seen in this compound, represents a class of spirocyclic scaffolds. These structures, characterized by two rings sharing a single carbon atom, introduce three-dimensionality (3D) into a molecule. This increased sp3 character is a modern strategy in drug design to escape "flatland" chemistry, often leading to improved physicochemical properties and novel intellectual property.[2] The subject of our focus, this compound, is a known intermediate in the synthesis of T-type calcium channel antagonists, highlighting its relevance in developing treatments for neurological disorders.[3]

Physicochemical Properties: A Comparative Analysis

The fundamental structural differences between a spirocyclic scaffold and a simple piperidine ring translate into distinct physicochemical properties. While specific experimental data for this compound is limited, we can infer its properties based on its structure and compare them to a representative piperidine analog, N-benzylpiperidine.

PropertyThis compoundN-Benzylpiperidine (Representative Piperidine)Key Considerations for Drug Design
Molecular Weight ( g/mol ) 247.29[4]175.27The spirocycle has a higher molecular weight, which needs to be managed during lead optimization to stay within "rule of five" guidelines.
cLogP (Predicted) 1.6[4]~3.2The spiro-oxa scaffold is predicted to be significantly less lipophilic than the simple benzylpiperidine. This can be advantageous for improving aqueous solubility and reducing off-target effects related to high lipophilicity.
Topological Polar Surface Area (TPSA) 42.1 Ų[4]3.24 ŲThe presence of the ether oxygen and the carbamate in the spiro compound significantly increases its polarity, which can enhance solubility but may impact cell permeability.
Rotatable Bonds 3[4]2The spirocyclic system is more rigid, which can be beneficial for locking in a bioactive conformation and improving binding affinity, but may also hinder conformational flexibility required for some target interactions.
Hydrogen Bond Acceptors 3[4]1The additional oxygen atoms in the spiro scaffold provide more opportunities for hydrogen bonding, potentially improving target engagement and solubility.

Performance in Drug Discovery and Development

Target Engagement and Selectivity

The rigid, three-dimensional nature of spirocyclic scaffolds like 1-oxa-6-azaspiro[2.5]octane can orient substituents in precise vectors, leading to enhanced potency and selectivity for the biological target. This is particularly advantageous when targeting proteins with well-defined, non-planar binding pockets. In contrast, the conformational flexibility of the piperidine ring, while beneficial in some contexts, can sometimes lead to off-target interactions.

Both spiro-piperidine and simple piperidine scaffolds have been successfully employed in the development of T-type calcium channel blockers , a class of drugs investigated for epilepsy and neuropathic pain.[5][6][7] The choice between these scaffolds would depend on the specific pharmacophore requirements of the target and the desired physicochemical properties of the final compound.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile. Piperidine rings are generally considered metabolically stable, though they can be susceptible to oxidation at carbons adjacent to the nitrogen, potentially forming iminium ion intermediates.[1]

Spirocyclic scaffolds are often employed to enhance metabolic stability. The quaternary spiro-carbon is inherently resistant to metabolism. Furthermore, the introduction of steric hindrance around metabolically labile sites can shield them from enzymatic degradation. While no direct metabolic stability data for this compound was found, spirocyclic analogs are often designed to improve upon the metabolic liabilities of simpler scaffolds.[1]

Experimental Protocols

To provide a practical context for the comparison, detailed methodologies for key experiments are provided below.

Physicochemical Property Determination

A standard suite of in vitro assays is used to determine the physicochemical properties of drug candidates.

Experimental Workflow for Physicochemical Profiling

cluster_prep Compound Preparation cluster_assays Physicochemical Assays cluster_analysis Data Analysis prep Test Compound Stock Solution (e.g., 10 mM in DMSO) solubility Kinetic Solubility Assay (Nephelometry or UV-Vis) prep->solubility logp LogP/LogD Determination (Shake-flask or HPLC) prep->logp pka pKa Determination (Potentiometric or UV-Vis Titration) prep->pka data_analysis Calculate Properties and Compare to Druglikeness Rules solubility->data_analysis logp->data_analysis pka->data_analysis

Caption: Workflow for determining key physicochemical properties of a drug candidate.

Protocol for Kinetic Solubility Assay:

  • Preparation of Buffers: Prepare phosphate buffered saline (PBS) at pH 7.4.

  • Compound Dilution: Serially dilute the test compound from a 10 mM DMSO stock solution into a 96-well plate.

  • Incubation: Add PBS (pH 7.4) to each well and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of the solutions using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

Experimental Workflow for Microsomal Stability Assay

cluster_prep Reaction Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis microsomes Thaw Liver Microsomes (Human, Rat, etc.) on ice incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) microsomes->incubate buffer Prepare Phosphate Buffer (pH 7.4) buffer->incubate compound Test Compound (e.g., 1 µM final concentration) compound->incubate nadph NADPH regenerating system (Cofactor) nadph->incubate quench Quench reaction with cold Acetonitrile containing an Internal Standard incubate->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Half-life (t½) and Intrinsic Clearance (Clint) lcms->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Protocol for Human Liver Microsomal Stability Assay:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare a solution of the test compound (e.g., in acetonitrile or DMSO). Prepare an NADPH-regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the NADPH-regenerating system. A control reaction without NADPH should be run in parallel.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold solution of acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated from the slope of the natural log of the remaining compound versus time.[8][9]

Signaling Pathway Context: T-Type Calcium Channels

Both piperidine and spiro-piperidine scaffolds have been incorporated into molecules targeting T-type calcium channels. These channels play a role in neuronal excitability and are implicated in conditions like epilepsy.

Simplified T-Type Calcium Channel Signaling

cluster_membrane Cell Membrane ttype T-type Ca²⁺ Channel (e.g., Cav3.2) ca_influx Ca²⁺ Influx ttype->ca_influx mediates depolarization Neuronal Depolarization depolarization->ttype activates downstream Downstream Signaling (e.g., Neuronal Firing) ca_influx->downstream antagonist Scaffold-Based Antagonist (Piperidine or Spirocycle) antagonist->ttype blocks

Caption: Simplified signaling pathway involving T-type calcium channels and the action of antagonists.

Conclusion

The choice between a spirocyclic scaffold like this compound and a classical piperidine scaffold is a strategic decision guided by the specific objectives of a drug discovery program.

Piperidine scaffolds offer a well-trodden path, with a wealth of synthetic methodology and a proven track record in approved drugs. They provide a reliable framework for introducing basicity and exploring structure-activity relationships.

Spirocyclic scaffolds , such as the 1-oxa-6-azaspiro[2.5]octane system, represent a more modern approach to drug design. They offer the potential for improved physicochemical properties, including enhanced solubility and metabolic stability, and can provide access to novel chemical space with strong intellectual property potential. The inherent three-dimensionality can lead to superior potency and selectivity.

Ultimately, the optimal scaffold choice will depend on a careful, data-driven evaluation of the target, the desired pharmacokinetic profile, and the synthetic tractability. This guide provides a framework for such an evaluation, empowering researchers to make more informed decisions in the quest for novel and effective therapeutics.

References

Lack of Efficacy Data for Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Derivatives in Neurological Models Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant absence of published research on the efficacy of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate and its derivatives in neurological models. Despite a thorough search for experimental data, no studies providing quantitative metrics, detailed experimental protocols, or elucidated signaling pathways for this specific class of compounds in the context of neurological disorders were identified.

The primary information available for this compound is limited to its chemical properties, commercial availability from various suppliers, and its use as a synthetic intermediate in the development of other, more complex molecules.

Mentions in Patent Literature

While no direct efficacy data exists, the parent compound, this compound, is cited in several patents as a building block for the synthesis of novel therapeutic agents. These patents cover a range of potential applications, some of which are broadly related to neurological indications, although no specific data on the spiro-octane moiety's contribution to neurological activity is provided.

For instance, the compound has been used in the synthesis of:

  • Complement Modulators: A patent (WO2020205501A1) describes the use of this compound in the creation of compounds intended to inhibit the complement system, which has implications for a variety of inflammatory and autoimmune diseases, including some neurodegenerative disorders.[1]

  • Spiro-piperidine Compounds: In another patent (US7498323B2), this chemical is used as a reference example in the synthesis of spiro-piperidine compounds. The broader class of compounds is noted for potential medicinal use, including for disorders of the nervous system.[2]

  • SHP2 Inhibitors: A patent application (WO2020022323A1) details the use of this compound in preparing heterobicyclic compounds that inhibit SHP2, a protein tyrosine phosphatase implicated in cancer and developmental disorders.[3]

  • USP7 Inhibitors: The compound also serves as a starting material in the synthesis of piperidine derivatives that act as inhibitors of Ubiquitin Specific Protease 7 (USP7), which are being explored for cancer therapy and may have relevance in neurological pathways.[4][5]

The workflow for the use of this compound as a synthetic intermediate in these patents generally follows a standard chemical synthesis process.

G cluster_synthesis General Synthetic Workflow Start This compound Reaction Reaction with other reagents (e.g., nucleophilic opening of epoxide) Start->Reaction Step 1 Intermediate Modified Spirocyclic Intermediate Reaction->Intermediate Step 2 Further_Steps Further synthetic modifications (e.g., coupling reactions, deprotection) Intermediate->Further_Steps Step 3...n Final_Compound Therapeutically Active Compound (e.g., Complement Modulator, SHP2 Inhibitor) Further_Steps->Final_Compound Final Step

General synthetic use of the target compound.

Conclusion

Due to the lack of publicly available efficacy data for this compound derivatives in neurological models, it is not possible to generate the requested comparative guide. The core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled. The scientific community has not yet published research detailing the direct neurological effects of this specific chemical scaffold. Therefore, any comparison to alternative therapies would be purely speculative. Further research and publication of experimental findings are necessary before such a guide can be developed.

References

In Vitro Evaluation of Spirocyclic Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Please note: As of December 2025, publicly available research on the specific in vitro testing of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate derivatives is limited. This guide, therefore, provides a comparative analysis of a closely related class of spirocyclic compounds, 1-oxa-4-azaspironenone derivatives , for which anticancer activity data has been published. The experimental protocols and pathway diagrams presented are representative examples to guide researchers in the evaluation of novel spirocyclic compounds.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel spirocyclic compounds. It provides a framework for assessing the in vitro activity of these molecules and compares the performance of selected 1-oxa-4-azaspironenone derivatives.

Comparative Analysis of 1-Oxa-4-azaspironenone Derivatives

A series of novel 1-oxa-4-azaspironenone derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most potent of these compounds are summarized below, offering a quantitative comparison of their efficacy.

Compound IDA549 (Lung Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
6b --0.18[1]
6d 0.26[1]--
8b -0.10[1]-
8d -0.10[1]-

Note: Bendamustine and Vorinostat were used as positive controls in the study.[1]

Detailed Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of novel compounds using a colorimetric MTT assay. This method is widely used to assess cell viability and proliferation.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plates with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Visualizing Experimental Workflows and Cellular Pathways

To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 1-oxa-6-azaspiro[2.5]octane derivatives stock Preparation of stock solutions (DMSO) synthesis->stock treatment Compound Treatment (96-well plates) stock->treatment cell_culture Cell Culture (e.g., A549, MCF-7) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay readout Absorbance Reading assay->readout ic50 IC50 Determination readout->ic50 sar Structure-Activity Relationship (SAR) ic50->sar Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Spirocyclic Compound death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

The 1-oxa-6-azaspiro[2.5]octane Moiety: A Comparative Guide to Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of rigid, three-dimensional scaffolds into drug candidates is a leading strategy to enhance potency, selectivity, and pharmacokinetic (PK) properties. Spirocyclic systems, which feature two rings sharing a single atom, are of particular interest due to their ability to improve key absorption, distribution, metabolism, and excretion (ADME) parameters. This guide provides a comparative overview of the pharmacokinetic properties of compounds containing the 1-oxa-6-azaspiro[2.5]octane moiety and related azaspirocyclic scaffolds.

Note on Data Availability: Comprehensive pharmacokinetic data for a wide range of compounds featuring the 1-oxa-6-azaspiro[2.5]octane moiety are limited in publicly available literature. Therefore, this guide presents a comparative analysis using data from structurally related azaspirocycles to infer potential properties and highlight the general advantages of this compound class in drug discovery.

The 1-oxa-6-azaspiro[2.5]octane Scaffold

The 1-oxa-6-azaspiro[2.5]octane scaffold is a unique structural motif that combines a piperidine ring with an epoxide ring through a spirocyclic junction. This arrangement imparts a defined three-dimensional geometry, which can be advantageous for optimizing interactions with biological targets.

G cluster_0 cluster_1 C1 C2 C1->C2 C3 C1->C3 O C2->O C4 C3->C4 C6 N C4->N C5 C5->C1 N->C5 O->C1 C1_label C C2_label C C3_label C O_label O C4_label C N_label N C5_label C H_label H

Caption: General structure of the 1-oxa-6-azaspiro[2.5]octane moiety.

Comparative Pharmacokinetic Data

Spirocyclic scaffolds are known to favorably modulate key physicochemical and pharmacokinetic properties.[1] The introduction of sp³-rich spirocenters can lead to improved aqueous solubility, optimized lipophilicity (LogP/LogD), and enhanced metabolic stability.[1][2]

The following tables summarize typical pharmacokinetic data for compounds containing related azaspirocyclic scaffolds, which can serve as a benchmark for anticipating the properties of derivatives of 1-oxa-6-azaspiro[2.5]octane.

Table 1: Comparison of Physicochemical Properties of Azaspirocycles vs. Non-Spirocyclic Analogs

ScaffoldExample CompoundclogPlogD at pH 7.4Aqueous Solubility (µM)Reference
MorpholineCompound A2.51.850[3]
2-Oxa-6-azaspiro[3.3]heptaneAnalog of A1.90.6>200[3]
PiperidineCompound B3.12.525[4]
1-Azaspiro[3.3]heptaneAnalog of B2.61.7150[4]

Data are representative and compiled from comparative studies.

Table 2: In Vitro ADME Properties of Representative Azaspirocyclic Compounds

Compound ClassHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioReference
Spiro-piperidine Derivatives> 605 - 15< 2[5][6]
Azaspiro[3.3]heptane Analogs45 - 902 - 101.5 - 3[3][7]
Spiro[chromane-2,4'-piperidine]30 - 758 - 20< 2.5[8]

Data are generalized from multiple sources to show typical ranges.

Table 3: In Vivo Pharmacokinetic Parameters of Spirocyclic Compounds in Rodents

Compound ClassRouteBioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)Reference
Spiro-piperidine GPR119 AgonistsPO30 - 6010 - 251 - 3[8]
Azaspiro[3.3]heptane MCHr1 AntagonistsPO40 - 755 - 150.5 - 2[1]

Data are representative of orally bioavailable compounds from these classes.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and comparable pharmacokinetic data. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Experimental Workflows

G cluster_0 In Vitro ADME Profiling start Test Compound solubility Aqueous Solubility Assay start->solubility logd LogD Measurement start->logd microsomal Microsomal Stability Assay start->microsomal caco2 Caco-2 Permeability Assay start->caco2 protein_binding Plasma Protein Binding Assay start->protein_binding cyp_inhibition CYP450 Inhibition Assay start->cyp_inhibition data_analysis Data Analysis & Candidate Selection solubility->data_analysis logd->data_analysis microsomal->data_analysis caco2->data_analysis protein_binding->data_analysis cyp_inhibition->data_analysis

Caption: A typical experimental workflow for in vitro ADME profiling.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[9][10]

Objective: To determine the intrinsic clearance and metabolic half-life of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Liver microsomes (human, rat, or mouse).[11]

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

  • Ice-cold acetonitrile or methanol containing an internal standard for reaction termination.

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.[10] Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[10]

  • Pre-incubation: Add the microsomal solution to the wells of a 96-well plate and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.[12]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[12]

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, as an in vitro model of the intestinal epithelium to predict drug absorption.[13][14]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound and assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Test compound dosing solution (e.g., 10 µM in transport buffer).[13]

  • Lucifer yellow for monolayer integrity testing.

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • P-gp inhibitor (e.g., verapamil) for efflux assessment.[14]

  • LC-MS/MS system for analysis.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. Perform a Lucifer yellow leakage test to confirm the integrity of the tight junctions.[14]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.

    • To identify P-gp substrates, conduct the assay in the presence and absence of a P-gp inhibitor.[14]

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux.[14]

In Vivo Rodent Pharmacokinetic Study

In vivo studies in animal models like mice or rats are essential to understand the complete pharmacokinetic profile of a drug candidate.[15][16]

G cluster_0 In Vivo Rodent PK Study Workflow start Test Compound Formulation dosing Dosing (IV and PO) in Rodent Cohorts start->dosing sampling Serial Blood Sampling at Timed Intervals dosing->sampling processing Plasma Sample Processing sampling->processing analysis LC-MS/MS Analysis of Drug Concentration processing->analysis pk_modeling Pharmacokinetic Modeling (WinNonlin) analysis->pk_modeling

Caption: A simplified workflow for a typical rodent pharmacokinetic study.

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Procedure:

  • Animal Model: Use appropriate strains of mice or rats (e.g., Sprague-Dawley rats, C57BL/6 mice).[15] Animals are typically cannulated for ease of dosing and blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of the compound formulation via the tail vein or a cannula to one cohort of animals. This allows for the determination of absolute clearance and volume of distribution.

    • Oral (PO) Administration: Administer the compound formulation via oral gavage to a separate cohort of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from each animal.[15] The use of sparse sampling or composite profiles is common in mice.

  • Sample Processing: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate the key PK parameters. Oral bioavailability is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[17]

Conclusion

The 1-oxa-6-azaspiro[2.5]octane moiety represents an attractive scaffold for medicinal chemistry, with the potential to confer advantageous pharmacokinetic properties characteristic of spirocyclic systems. While specific data for this moiety is emerging, the broader class of azaspirocycles has demonstrated improvements in solubility, metabolic stability, and oral bioavailability compared to their non-spirocyclic or "flat" counterparts.[18][19] By employing the standardized in vitro and in vivo experimental protocols detailed in this guide, researchers can effectively characterize the ADME profiles of novel compounds containing the 1-oxa-6-azaspiro[2.5]octane core and make informed decisions in the drug discovery and development process.

References

Comparative analysis of N-Boc versus N-Cbz protection for 1-oxa-6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine protecting group is a critical decision in the multi-step synthesis of complex molecules, significantly impacting reaction yields, purification strategies, and overall efficiency. This guide provides a detailed comparative analysis of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as applied to the versatile building block, 1-oxa-6-azaspiro[2.5]octane. This spirocyclic scaffold is of growing interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1]

Overview of N-Boc and N-Cbz Protecting Groups

The N-Boc group is renowned for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] In contrast, the N-Cbz group is stable to acidic and basic conditions but is typically cleaved by catalytic hydrogenolysis.[2][3] This orthogonality is a significant advantage in complex syntheses, allowing for the selective deprotection of one group in the presence of the other.[2]

Comparative Data

The following tables summarize typical quantitative data for the protection and deprotection of amines with Boc and Cbz groups, providing an expected performance benchmark for the synthesis of N-protected 1-oxa-6-azaspiro[2.5]octane.

Table 1: N-Protection of 1-oxa-6-azaspiro[2.5]octane

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield
N-Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, CH₂Cl₂)1 - 4 hours>95%[2]
N-Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃, Et₃N), Solvent (e.g., CH₂Cl₂, Toluene)1 - 3 hours>90%[3]

Table 2: N-Deprotection of Protected 1-oxa-6-azaspiro[2.5]octane

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield
N-Boc Trifluoroacetic acid (TFA) or HClSolvent (e.g., CH₂Cl₂, Dioxane)0.5 - 2 hours>95%[2][4]
N-Cbz H₂, Pd/CSolvent (e.g., MeOH, EtOH)1 - 6 hours>95%[3][5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and deprotection of N-Boc and N-Cbz protected 1-oxa-6-azaspiro[2.5]octane.

N-Boc Protection of 1-oxa-6-azaspiro[2.5]octane

Materials:

  • 1-oxa-6-azaspiro[2.5]octane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-oxa-6-azaspiro[2.5]octane (1 equivalent) in a mixture of THF and water.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

N-Cbz Protection of 1-oxa-6-azaspiro[2.5]octane

Materials:

  • 1-oxa-6-azaspiro[2.5]octane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-oxa-6-azaspiro[2.5]octane (1 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium carbonate (2 equivalents).

  • Cool the biphasic mixture to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Deprotection of N-Boc-1-oxa-6-azaspiro[2.5]octane

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected spirocycle (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 0.5-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-oxa-6-azaspiro[2.5]octane.

Deprotection of N-Cbz-1-oxa-6-azaspiro[2.5]octane

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected spirocycle (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for 1-6 hours at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 1-oxa-6-azaspiro[2.5]octane.

Visualizing the Chemical Pathways

Protection_Deprotection_Schemes cluster_Boc N-Boc Protection and Deprotection cluster_Cbz N-Cbz Protection and Deprotection Spiroamine_Boc 1-oxa-6-azaspiro[2.5]octane Boc_Protected N-Boc-1-oxa-6-azaspiro[2.5]octane Spiroamine_Boc->Boc_Protected (Boc)₂O, Base Deprotected_Boc 1-oxa-6-azaspiro[2.5]octane Boc_Protected->Deprotected_Boc TFA or HCl Spiroamine_Cbz 1-oxa-6-azaspiro[2.5]octane Cbz_Protected N-Cbz-1-oxa-6-azaspiro[2.5]octane Spiroamine_Cbz->Cbz_Protected Cbz-Cl, Base Deprotected_Cbz 1-oxa-6-azaspiro[2.5]octane Cbz_Protected->Deprotected_Cbz H₂, Pd/C

Caption: Reaction schemes for N-Boc and N-Cbz protection and deprotection.

Comparative Workflow

The choice between N-Boc and N-Cbz protection is dictated by the overall synthetic strategy, particularly the presence of other functional groups in the molecule.

Comparative_Workflow Start Start with 1-oxa-6-azaspiro[2.5]octane Choose_PG Choose Protecting Group Start->Choose_PG Boc_Path N-Boc Protection Choose_PG->Boc_Path Molecule is sensitive to hydrogenolysis Cbz_Path N-Cbz Protection Choose_PG->Cbz_Path Molecule is sensitive to acid Boc_Reaction Subsequent Synthesis Steps (Base/Nucleophile Stable, Hydrogenation Compatible) Boc_Path->Boc_Reaction Cbz_Reaction Subsequent Synthesis Steps (Acid/Base Stable) Cbz_Path->Cbz_Reaction Boc_Deprotection N-Boc Deprotection (Acidic Conditions) Boc_Reaction->Boc_Deprotection Cbz_Deprotection N-Cbz Deprotection (Hydrogenolysis) Cbz_Reaction->Cbz_Deprotection Final_Product Final Product Boc_Deprotection->Final_Product Cbz_Deprotection->Final_Product

Caption: Decision workflow for selecting N-Boc vs. N-Cbz protection.

Conclusion

Both N-Boc and N-Cbz are highly effective for the protection of the secondary amine in 1-oxa-6-azaspiro[2.5]octane, offering high yields and straightforward protocols. The primary determinant for choosing between them lies in the stability of other functional groups present in the synthetic intermediates. The N-Boc group is the preferred choice for substrates that are sensitive to catalytic hydrogenation but stable under acidic conditions. Conversely, the N-Cbz group is ideal for molecules that can withstand hydrogenolysis but may be compromised by acidic treatment. A thorough understanding of the chemical properties of the entire molecule is paramount for making the optimal selection, ensuring a successful and efficient synthetic route.

References

A Comparative Guide to the Synthetic Validation of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the preparation of 1-oxa-6-azaspiro[2.5]octane derivatives, focusing on the synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. The performance of the primary synthetic route is objectively compared with an alternative synthesis of a closely related analogue, supported by experimental data and detailed methodologies for validation.

Introduction

This compound is a spirocyclic organic compound of interest in medicinal chemistry and drug discovery due to its unique three-dimensional structure. The validation of its synthetic route is crucial for ensuring reproducibility, scalability, and purity of the final compound. This guide outlines a common synthetic pathway to the target molecule and compares it with a route to its tert-butyl analogue, providing a framework for researchers to evaluate and select the most suitable method for their specific needs.

Synthetic Route Comparison

The primary synthetic route to this compound employs the Corey-Chaykovsky reaction on N-benzyl-4-piperidone. An alternative and widely used method for the synthesis of similar spiro-epoxides involves the epoxidation of an exocyclic methylene group using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For a direct comparison, the synthesis of the tert-butyl analogue, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, via m-CPBA epoxidation of N-Boc-4-methylenepiperidine is presented.

Table 1: Comparison of Synthetic Routes
ParameterRoute 1: this compound Route 2: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Reaction Type Corey-Chaykovsky ReactionEpoxidation with m-CPBA
Starting Material N-Benzyl-4-piperidoneN-Boc-4-methylenepiperidine
Key Reagents Trimethylsulfoxonium iodide, Sodium hydridemeta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dimethyl sulfoxide (DMSO)Dichloromethane (DCM)
Reaction Time 2-4 hours1-3 hours
Typical Yield 75-85%80-90%
Purification Column chromatographyColumn chromatography

Experimental Protocols

Route 1: Synthesis of this compound via Corey-Chaykovsky Reaction

This protocol is adapted from a patented procedure for the synthesis of 6-benzyl-1-oxa-6-azaspiro[2.5]octane.[1]

Materials:

  • N-Benzyl-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 eq) portionwise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.

  • Add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Route 2: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate via m-CPBA Epoxidation

This protocol is a general procedure for the epoxidation of N-protected 4-methylenepiperidine derivatives.

Materials:

  • N-Boc-4-methylenepiperidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-4-methylenepiperidine (1.0 eq) in dichloromethane (DCM).

  • Add m-CPBA (1.2 eq) portionwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Validation of the Synthetic Route

The validation of the synthetic route ensures the identity, purity, and yield of the final product. The following experimental workflows are recommended.

Experimental Workflow for Synthesis and Validation

G cluster_synthesis Synthesis cluster_validation Validation start Starting Material reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup tlc TLC Analysis reaction->tlc In-process control purification Column Chromatography workup->purification product Isolated Product purification->product product->tlc nmr NMR Spectroscopy (1H, 13C) product->nmr hplc HPLC Analysis product->hplc ms Mass Spectrometry product->ms yield Yield Calculation product->yield G cluster_route1 Route 1: Corey-Chaykovsky Reaction cluster_route2 Route 2: m-CPBA Epoxidation (Alternative) N-Benzyl-4-piperidone N-Benzyl-4-piperidone Target Product This compound N-Benzyl-4-piperidone->Target Product Corey-Chaykovsky Sulfur Ylide Sulfur Ylide Sulfur Ylide->Target Product N-Boc-4-methylenepiperidine N-Boc-4-methylenepiperidine Alternative Product tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate N-Boc-4-methylenepiperidine->Alternative Product Epoxidation m-CPBA m-CPBA m-CPBA->Alternative Product

References

Azaspirooctane-carboxylates Emerge as Promising M4 Receptor Modulators for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A novel class of compounds, Azaspirooctane-carboxylates, is showing significant potential as a therapeutic avenue for Alzheimer's disease. These compounds act as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4R), a key target in modulating the cholinergic system implicated in the cognitive decline associated with the disease. This guide provides a comprehensive comparison of these emerging therapeutics with existing Alzheimer's treatments, supported by available preclinical data, and details the experimental protocols used for their evaluation.

Performance Comparison: Azaspirooctane-carboxylates vs. Alternative Therapeutics

The therapeutic landscape for Alzheimer's disease is diverse, with treatments ranging from cholinesterase inhibitors and NMDA receptor antagonists to the more recent anti-amyloid monoclonal antibodies. Azaspirooctane-carboxylates, by selectively targeting the M4 receptor, offer a distinct mechanism of action focused on enhancing cholinergic neurotransmission.

The table below summarizes the in vitro potency of a representative Azaspirooctane-carboxylate from the patent WO 2024/059249 A1, alongside other M4 PAMs and current Alzheimer's disease therapeutics.

Therapeutic AgentClassMechanism of ActionTargetIn Vitro Potency (EC50/IC50/Kd)
Compound A43 (Azaspirooctane-carboxylate) M4 PAMPositive Allosteric ModulationM4 Muscarinic Receptor< 20 nM (EC50) [1]
VU0467485M4 PAMPositive Allosteric ModulationM4 Muscarinic Receptor78.8 nM (hM4) (EC50)
ML253M4 PAMPositive Allosteric ModulationM4 Muscarinic Receptor620 nM (hM4) (EC50)
DonepezilCholinesterase InhibitorReversible AChE InhibitionAcetylcholinesterase6.7 nM (IC50)
TacrineCholinesterase InhibitorReversible AChE InhibitionAcetylcholinesterase77 nM (IC50)
MemantineNMDA Receptor AntagonistUncompetitive NMDA AntagonistNMDA Receptor1-2 µM (IC50)
AducanumabMonoclonal AntibodyAmyloid-β Plaque RemovalAggregated Aβ~0.5-2.0 nM (Kd for fibrillar Aβ)
LecanemabMonoclonal AntibodyAmyloid-β Protofibril RemovalAβ Protofibrils~0.1-0.5 nM (Kd for protofibrils)

Note: The potency of Azaspirooctane-carboxylate "Compound A43" is reported as a range (< 20 nM) in the available literature.[1] This highlights its high potency, placing it favorably among other M4 PAMs and demonstrating a distinct pharmacological profile compared to other classes of Alzheimer's drugs.

Signaling Pathway and Experimental Workflow

The therapeutic effect of Azaspirooctane-carboxylates is mediated through the specific potentiation of the M4 muscarinic acetylcholine receptor signaling pathway.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds ASC Azaspirooctane- carboxylate (PAM) ASC->M4R Enhances ACh Binding G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuronal_Activity Modulation of Neuronal Excitability G_protein->Neuronal_Activity Direct Modulation of Ion Channels cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB pCREB->Neuronal_Activity Regulates Gene Transcription

Caption: M4 Muscarinic Receptor Signaling Pathway.

The evaluation of Azaspirooctane-carboxylates involves specific in vitro assays to determine their potency and selectivity. The general workflow for these experiments is outlined below.

Experimental_Workflow cluster_cell_culture Cell Line Preparation cluster_assays Functional Assays cluster_data_analysis Data Analysis Cell_Culture CHO-K1 cells overexpressing human M1-M5 receptors Plating Seed cells into multi-well plates Cell_Culture->Plating FLIPR_Assay FLIPR Assay (M1, M3, M5) - Measure intracellular Ca2+ flux Plating->FLIPR_Assay cAMP_Assay cAMP Assay (M2, M4) - Measure cAMP levels Plating->cAMP_Assay EC50_Calc Calculate EC50 values (Potency) FLIPR_Assay->EC50_Calc cAMP_Assay->EC50_Calc Selectivity_Profile Determine Selectivity Profile (M4 vs other subtypes) EC50_Calc->Selectivity_Profile

Caption: General Experimental Workflow for M4 PAMs.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Fluorescence Imaging Plate Reader (FLIPR) Assay for M1, M3, and M5 Receptors (Gq-coupled)

This assay measures changes in intracellular calcium concentration following receptor activation.

  • Cell Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptors are seeded into 384-well black-walled, clear-bottom microplates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Preparation: Azaspirooctane-carboxylate compounds are serially diluted in an appropriate buffer to a range of concentrations.

  • FLIPR Measurement: The cell plate is placed into the FLIPR instrument. Baseline fluorescence is measured before the automated addition of the test compounds.

  • Data Acquisition: Following compound addition, the fluorescence intensity is monitored in real-time to detect changes in intracellular calcium levels, indicative of receptor activation.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

cAMP Assay for M2 and M4 Receptors (Gi-coupled)

This assay quantifies the inhibition of cyclic adenosine monophosphate (cAMP) production following receptor activation. A competitive immunoassay format, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), is commonly employed.

  • Cell Preparation: CHO-K1 cells stably expressing the human M2 or M4 muscarinic acetylcholine receptors are harvested and resuspended in stimulation buffer.

  • Assay Setup: A fixed concentration of forskolin (an adenylyl cyclase activator) is used to stimulate cAMP production. The test compounds (Azaspirooctane-carboxylates) are added at varying concentrations in the presence of a sub-maximal concentration of acetylcholine.

  • Cell Lysis and Detection: After an incubation period, the cells are lysed, and the cAMP levels are measured using a TR-FRET-based cAMP detection kit. This typically involves a competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody.

  • Data Acquisition: The TR-FRET signal is measured on a plate reader. The signal is inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis: The results are used to generate a dose-response curve, showing the inhibition of forskolin-stimulated cAMP production by the test compounds. The EC50 value, representing the concentration of the compound that causes a half-maximal inhibition, is then determined.

Conclusion

Azaspirooctane-carboxylates represent a promising new class of M4 positive allosteric modulators with high potency and selectivity. Their distinct mechanism of action, focused on enhancing the function of the M4 muscarinic receptor, offers a novel therapeutic strategy for Alzheimer's disease. The preclinical data, although still emerging, suggests that these compounds warrant further investigation and development. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other novel therapeutic candidates in the field of Alzheimer's research.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe disposal of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a heterocyclic building block utilized in organic synthesis. Adherence to these procedures is paramount to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Information

This compound (CAS No. 77211-75-7) presents several hazards that must be understood prior to handling and disposal.[1] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Key Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures for Safe Handling:

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501 Dispose of contents/container in accordance with local/regional/national/international regulations.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid release into the environment. This compound and its container must be disposed of as hazardous waste.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically resistant waste container for "this compound and its residues."

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The recommended storage temperature for the pure compound is 2-8°C.[2]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the waste. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

  • Disposal Pathway:

    • The disposal of this chemical waste must be handled by a licensed professional waste disposal service.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper disposal.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE before attempting to clean up the spill.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have Benzyl 1-oxa-6- azaspiro[2.5]octane-6-carboxylate waste? identify Identify as Hazardous Waste start->identify segregate Segregate in a Labeled, Chemically Resistant Container identify->segregate store Store in a Secure, Well-Ventilated Area (2-8°C) segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs provide_sds Provide SDS to EHS contact_ehs->provide_sds disposal Arrange for Professional Waste Disposal provide_sds->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. The following information is based on the GHS hazard classifications and general best practices for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Highly flammable liquid and vapor[1]

  • Harmful if swallowed[1][2]

  • Harmful in contact with skin[1]

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • Harmful if inhaled[1][2]

  • May cause respiratory irritation[1][2]

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes that could cause serious eye damage.[3]
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for degradation or perforation before use. Dispose of contaminated gloves immediately.[3] - Lab Coat: A flame-resistant lab coat should be worn over personal clothing.To prevent skin contact, which could lead to irritation or harmful effects. A flame-resistant coat is recommended due to the compound's flammability.[1][3]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of potentially harmful vapors or aerosols.[3]

Operational and Disposal Plans

Strict adherence to operational procedures is critical for the safe handling and disposal of this compound.

Handling Procedures:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible in the immediate work area.

  • Preventing Contact: Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.

  • Ignition Sources: Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge, given the potential flammability.[3]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

Disposal Plan:

  • Waste Container: Dispose of contents and container to an approved waste disposal plant.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container for hazardous waste.

  • Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb with inert material and place into a suitable disposal container. Consult local regulations for disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical experimental workflow for safely handling this compound.

PPE Selection Logic

The selection of appropriate PPE is directly informed by the identified hazards of the chemical.

cluster_hazards Identified Hazards cluster_ppe Required PPE hazard_flammable Flammable Liquid ppe_fr_coat Flame-Resistant Lab Coat hazard_flammable->ppe_fr_coat hazard_skin Skin Irritant/Harmful ppe_gloves Chemical-Resistant Gloves hazard_skin->ppe_gloves hazard_eye Serious Eye Irritation ppe_goggles Safety Goggles & Face Shield hazard_eye->ppe_goggles hazard_inhalation Inhalation Hazard ppe_hood Fume Hood/Respirator hazard_inhalation->ppe_hood

Caption: Logical relationship between chemical hazards and the selection of appropriate Personal Protective Equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.